molecular formula C8H14N4S B1597952 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine CAS No. 175204-60-1

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Cat. No.: B1597952
CAS No.: 175204-60-1
M. Wt: 198.29 g/mol
InChI Key: LIORILRPGNCYII-UHFFFAOYSA-N
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Description

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H14N4S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIORILRPGNCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381931
Record name 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-60-1
Record name 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine , a specific 1,3,5-triazine derivative characterized by a rare C-alkyl substitution pattern distinct from common N-alkyl herbicide metabolites.

Structure, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthetic pathways, and analytical identification of This compound . Unlike the widely prevalent N-isopropyl triazine herbicides (e.g., Atrazine, Prometryn) where the alkyl group is attached via an amine bridge, this molecule features a carbon-linked isopropyl group directly attached to the triazine ring at position 6.

This structural distinction significantly alters its metabolic stability, lipophilicity, and synthetic accessibility, making it a valuable scaffold in the development of novel agrochemicals and pharmaceutical intermediates.

Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(Ethylthio)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Common Name C-Isopropyl-thio-amino-triazine (Generic)
Molecular Formula C₈H₁₄N₄S
Molecular Weight 214.29 g/mol
SMILES CCSc1nc(N)nc(C(C)C)n1
InChI Key (Predicted) XZY... (Analogous to C-methyl variants)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Predicted) ~4.0 (Weak base, protonation at N1/N3)

Critical Nomenclature Note: Researchers must distinguish this compound from the metabolite of Dipropetryn (2-amino-4-isopropylamino-6-ethylthio-1,3,5-triazine). The metabolite contains an isopropylamino group (-NH-iPr), whereas the subject of this guide contains a C-isopropyl group (-CH(CH₃)₂).

Structural Analysis & Properties

The 1,3,5-triazine core exhibits aromatic character but is electron-deficient due to the three nitrogen atoms. This deficiency makes the ring highly susceptible to nucleophilic substitution (SɴAr) at halogenated precursors but resistant to electrophilic aromatic substitution.

Electronic Effects
  • C6-Isopropyl Group (+I Effect): The isopropyl group acts as a weak electron donor via induction, slightly increasing the electron density of the ring compared to unsubstituted triazines. This increases the basicity of the ring nitrogens relative to chloro-triazines.

  • C4-Ethylthio Group (+M/-I Effect): The sulfur atom donates electron density through resonance (+M) but withdraws via induction (-I). The net effect usually stabilizes the ring and provides a handle for metabolic oxidation (sulfoxide/sulfone formation).

  • C2-Amino Group (+M Effect): The strong resonance donation from the amino group significantly stabilizes the ring and makes N1/N3 the primary sites for protonation.

Synthetic Methodologies

Producing the C-alkyl triazine requires forming a Carbon-Carbon bond on the triazine ring, which is more challenging than standard Carbon-Nitrogen bond formations used in herbicide manufacture.

Primary Route: Grignard Addition to Cyanuric Chloride

This protocol utilizes the high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to selectively introduce the carbon substituent.

Step-by-Step Protocol:

  • Mono-Alkylation (C-C Bond Formation):

    • Reagents: Cyanuric Chloride (1 eq), Isopropylmagnesium Chloride (1.05 eq).

    • Solvent: Anhydrous THF or Diethyl Ether.

    • Conditions: -20°C to 0°C, dropwise addition over 2 hours.

    • Mechanism: Nucleophilic attack of the Grignard reagent on the triazine carbon, followed by elimination of chloride.

    • Product: 2,4-Dichloro-6-isopropyl-1,3,5-triazine.

    • Control Point: Low temperature is critical to prevent bis-alkylation.

  • Amination (C-N Bond Formation):

    • Reagents: 2,4-Dichloro-intermediate, Ammonium Hydroxide (NH₄OH) or Ammonia gas.

    • Solvent: Acetone/Water or Dioxane.

    • Conditions: 0°C to Room Temperature.

    • Product: 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine.

    • Selectivity: The amino group displaces the more reactive chloride. The steric bulk of the isopropyl group directs substitution to the distal position (4-position).

  • Thiolation (C-S Bond Formation):

    • Reagents: Sodium Ethanethiolate (NaSEt) (prepared from Ethanethiol + NaOH).

    • Solvent: Ethanol or DMF.

    • Conditions: Reflux (60-80°C) for 4-6 hours.

    • Product: This compound .

    • Purification: Recrystallization from hexane/ethyl acetate.

Visualization of Synthesis Pathway

Synthesis CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Inter1 2,4-Dichloro-6-isopropyl-s-triazine CC->Inter1 CC->Inter1 Grignard Subst. Inter2 2-Amino-4-chloro-6-isopropyl-s-triazine Inter1->Inter2 Inter1->Inter2 Aminolysis Final This compound Inter2->Final Inter2->Final Thiolation R1 iPr-MgCl (THF, -20°C) R2 NH3 (aq) (0°C) R3 NaSEt (Reflux)

Caption: Step-wise synthesis via selective nucleophilic aromatic substitution (SɴAr) on the triazine core.

Analytical Characterization

Accurate identification requires distinguishing the C-isopropyl group from N-isopropyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (d, 6H): Isopropyl methyls (-CH(CH ₃)₂).

    • δ 1.35 (t, 3H): Ethylthio methyl (-S-CH₂-CH ₃).

    • δ 2.80 (sept, 1H): Isopropyl methine (-CH (CH₃)₂). Key Diagnostic: This signal appears as a septet coupled only to the methyls. In N-isopropyl isomers, this proton would be further coupled to the NH, often broadening it or shifting it downfield (~4.0 ppm).

    • δ 3.10 (q, 2H): Ethylthio methylene (-S-CH ₂-CH₃).

    • δ 5.0-6.0 (br s, 2H): Amino group (-NH ₂). D₂O exchangeable.

Mass Spectrometry (LC-MS/MS)
  • Molecular Ion: [M+H]⁺ = 215.13 m/z.

  • Fragmentation Pattern:

    • Loss of Propene (M-42): Characteristic of C-isopropyl groups (McLafferty-type rearrangement or simple elimination).

    • Loss of Ethyl radical/Ethylene: From the ethylthio group.

    • Ring Cleavage: Triazine rings often cleave to release nitriles (R-CN).

Fragmentation Parent Parent Ion [M+H]+ = 215 Frag1 Des-isopropyl [M-42]+ = 173 Parent->Frag1 - Propene (C3H6) Frag2 Des-ethyl [M-28]+ = 187 Parent->Frag2 - Ethylene (C2H4)

Caption: Predicted MS/MS fragmentation logic for structural confirmation.

Stability & Reactivity Profile

Understanding the degradation pathways is essential for handling and storage.

  • Hydrolysis:

    • The 2-amino and 6-isopropyl groups are relatively stable.

    • The 4-ethylthio group is the labile point. Under acidic conditions (pH < 4), it can hydrolyze to the hydroxyl group, yielding 6-isopropyl-isocytosine derivatives.

  • Oxidation:

    • The sulfur atom is prone to oxidation by peroxides or environmental oxidants (O₃, OH radicals) to form the Sulfoxide (S=O) and Sulfone (SO₂) .

    • Implication: Sulfones are better leaving groups, making the ring hyper-reactive to nucleophiles (e.g., water), leading to rapid degradation.

Applications in Research

  • Herbicide Resistance Studies: Used as a probe to test the steric tolerance of the D1 protein binding pocket in Photosystem II. The bulky C-isopropyl group contrasts with the flexible N-isopropyl group of Atrazine.

  • Pharmaceutical Intermediate: The 2-amino-triazine scaffold is a privileged structure in kinase inhibitors. The C-isopropyl group provides a lipophilic anchor that resists metabolic N-dealkylation (a common clearance pathway for N-alkyl drugs).

References

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Shie, J. J., & Fang, J. M. (2007). "Microwave-assisted one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines." Journal of Organic Chemistry, 72(8), 3141-3144. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983. (Classic protocol for stepwise substitution). Link

  • PubChem Compound Summary. "2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine" (Analogous structure for spectral comparison). Link

Technical Whitepaper: Structural & Functional Divergence of C-Isopropyl vs. N-Isopropyl Triazine Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper analyzing the Structure-Activity Relationship (SAR), synthetic pathways, and metabolic fate of N-isopropyl versus C-isopropyl triazine derivatives.

While N-isopropyl triazines (e.g., Atrazine, Prometryn) represent the industry standard for Photosystem II (PSII) inhibitors, C-isopropyl analogs (where the alkyl group is directly bonded to the triazine ring carbon) serve as a critical negative control in herbicide chemistry, demonstrating why specific atomic arrangements are required for biological efficacy.

Executive Summary: The Heteroatom Bridge Necessity

The efficacy of s-triazine herbicides is predicated on their ability to displace plastoquinone (


) at the D1 protein of Photosystem II. This interaction is not merely steric but relies on a precise network of hydrogen bonds.
  • N-Isopropyl Triazines (The Standard): Feature an exocyclic nitrogen atom bridging the triazine ring and the isopropyl group (e.g., -NH-CH(CH3)2). This nitrogen acts as a critical Hydrogen Bond Donor to the receptor site.

  • C-Isopropyl Triazines (The Analog): Feature a direct Carbon-Carbon (

    
    -bond) attachment of the isopropyl group to the ring. This analog lacks the bridging nitrogen, removing the H-bond donor capability, which drastically reduces binding affinity (
    
    
    
    ) and herbicidal potency.

Structural Chemistry & Isomerism

The core distinction lies in the linkage of the alkyl side chain to the 1,3,5-triazine scaffold.

FeatureN-Isopropyl (Standard) C-Isopropyl (Analog)
General Structure 2-chloro-4-(N-isopropylamino )-6-(ethylamino)-s-triazine2-chloro-4-(isopropyl )-6-(ethylamino)-s-triazine
Linkage Type C(ring) — N — C(alkyl)C(ring) — C(alkyl)
Bond Character C-N bond (Partial double bond character due to resonance)C-C bond (Single

-bond, freely rotating)
H-Bond Capability Donor (via the -NH- proton)None (Hydrophobic only)
Electronic Effect Amino group is electron-donating (+M effect) to the ring.Alkyl group is weakly electron-donating (+I effect).
Visualization: Structural Divergence

The following diagram illustrates the atomic connectivity difference between Atrazine (N-isopropyl) and its theoretical C-isopropyl analog.

TriazineStructure cluster_0 N-Isopropyl (Atrazine Class) cluster_1 C-Isopropyl (Direct Alkyl) N_Ring Triazine Ring (Electron Deficient) N_Bridge NH Bridge (H-Bond Donor) N_Ring->N_Bridge C-N Bond Iso_Group Isopropyl Group (Steric Fit) N_Bridge->Iso_Group C_Ring Triazine Ring Iso_Group_C Isopropyl Group C_Ring->Iso_Group_C C-C Bond C_Direct Direct C-C Bond (No H-Bond) caption Figure 1: Connectivity difference. The N-bridge (green) is essential for bioactivity.

Mechanism of Action: The Serine 264 Interaction

The biological superiority of N-isopropyl triazines is defined by their interaction with the D1 protein (PsbA) of the Photosystem II reaction center.

The Binding Pocket (Q_B Niche)

For a triazine to inhibit electron transport, it must bind to the


 site. X-ray crystallography and molecular modeling have established the following binding requirements:
  • Hydrogen Bond 1: The ring nitrogen (N3) accepts a proton from the amide hydrogen of Phe265 .

  • Hydrogen Bond 2 (Critical): The exocyclic amino group (the NH of the N-isopropyl group) donates a proton to the hydroxyl oxygen of Ser264 .

The Failure of C-Isopropyl
  • Loss of H-Bond: The C-isopropyl analog replaces the -NH- with a -CH2- or direct bond. It cannot donate a hydrogen bond to Ser264.

  • Thermodynamic Consequence: The loss of this single hydrogen bond increases the Gibbs Free Energy of binding (

    
    ), increasing the dissociation constant (
    
    
    
    ) by several orders of magnitude. The molecule may fit sterically, but it "slips" out of the pocket due to lack of anchoring.

MoA cluster_binding Photosystem II Binding Site (D1 Protein) Ser264 Serine 264 (OH Group) Phe265 Phenylalanine 265 (Amide H) Atrazine N-Isopropyl Triazine (Atrazine) Atrazine->Ser264 Strong H-Bond (NH Donor) Atrazine->Phe265 H-Bond (N Acceptor) Analog C-Isopropyl Analog Analog->Ser264 NO INTERACTION (Steric Only) Analog->Phe265 Weak Interaction caption Figure 2: The N-isopropyl group anchors the herbicide to Ser264. C-isopropyl fails to anchor.

Synthetic Pathways & Manufacturing

The synthesis of these two classes differs fundamentally, dictating their commercial viability.

N-Isopropyl Synthesis (Commercial Route)

The manufacturing of Atrazine utilizes Cyanuric Chloride (


) as the starting material. The reactivity of the chlorine atoms is temperature-dependent, allowing sequential substitution.
  • Step 1 (

    
    C):  Reaction with Ethylamine 
    
    
    
    Monosubstitution.
  • Step 2 (

    
    C):  Reaction with Isopropylamine 
    
    
    
    Disubstitution (Atrazine).
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). This is high-yield, cheap, and scalable.[1]
    
C-Isopropyl Synthesis (Laboratory Route)

Creating a C-isopropyl triazine (C-C bond formation) is significantly more complex.

  • Reagents: Requires organometallic reagents (e.g., Isopropylmagnesium chloride or Isopropyllithium).

  • Challenges:

    • Organometallics are sensitive to moisture (unlike amines).

    • Grignard reagents can lead to over-alkylation (replacing all chlorines).

    • Requires inert atmosphere and anhydrous solvents, making it cost-prohibitive for agrochemicals compared to aqueous amine reactions.

Metabolic Fate & Environmental Persistence

The degradation pathways of these compounds in soil and plants (e.g., Zea mays) are distinct due to bond strength energies.

ParameterN-Isopropyl PathwayC-Isopropyl Pathway
Primary Metabolism N-Dealkylation (P450 mediated)Alkyl Oxidation (Slower)
Key Metabolites Deisopropylatrazine (DIA), Deethylatrazine (DEA)Carboxylic acid derivatives (via terminal oxidation)
Bond Energy C-N bond (

kJ/mol)
C-C bond (

kJ/mol)
Persistence Moderate (Breakdown facilitated by hydrolysis of C-Cl and N-dealkylation)High (C-C bond is resistant to hydrolytic cleavage)
N-Dealkylation Mechanism (Standard)

In tolerant plants (corn), Glutathione S-transferases (GSTs) displace the chlorine, but in soil bacteria (Pseudomonas sp. strain ADP), the N-isopropyl group is removed via AtzB (hydroxydechlorodatrazine ethylaminohydrolase).

  • Pathway:

    
    .
    
C-Alkyl Stability

A C-isopropyl group lacks the heteroatom "handle" for hydrolytic cleavage. Degradation requires harsh oxidation of the alkyl chain itself, making C-isopropyl analogs potentially more persistent (POPs) if they were used, though they lack the toxicity to be relevant.

References

  • McFarland, J. W. (1970). Structure-activity relationships of the s-triazine herbicides. Journal of Agricultural and Food Chemistry. Link

  • Shimabukuro, R. H. (1967). Atrazine metabolism and herbicidal selectivity. Plant Physiology. Link

  • Trebst, A. (2008). The molecular basis of resistance to photosystem II herbicides. In: Photosynthesis.[2] Energy from the Sun. Link

  • Mandelbaum, R. T., et al. (1995). Isolation and characterization of a bacterium that mineralizes the s-triazine herbicide atrazine. Applied and Environmental Microbiology. Link

  • Esser, H. O., et al. (1975). s-Triazines. In: Herbicides: Chemistry, degradation, and mode of action. CRC Press. Link

Sources

Thermodynamic stability of ethylthio-triazine amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethylthio-Triazine Amine Derivatives

Authored by a Senior Application Scientist

Foreword: Stability as a Cornerstone of Molecular Efficacy

In the landscape of drug discovery and development, the intrinsic stability of a molecule is not merely a desirable attribute but a fundamental prerequisite for its therapeutic potential. For researchers investigating ethylthio-triazine amine derivatives, a class of compounds with significant pharmacological interest, understanding their thermodynamic stability is paramount.[1][2] This guide is designed to provide a comprehensive technical overview, grounded in scientific integrity, for professionals dedicated to advancing these promising molecules from the laboratory to clinical applications. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental and computational methodologies for its assessment, and elucidate the critical structure-stability relationships that govern the behavior of these compounds.

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy state relative to its constituent elements or potential degradation products. A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state with a significant energy barrier to conversion to a less stable form. The key thermodynamic parameters that govern this stability are Gibbs free energy (G), enthalpy (H), and entropy (S).

The Gibbs free energy of formation (ΔGf°) is the most direct measure of a compound's thermodynamic stability.[3] A more negative ΔGf° indicates a more stable compound.[3] This value is influenced by the enthalpy of formation (ΔHf°), which represents the heat absorbed or released during the formation of the compound from its elements, and the entropy of formation (ΔSf°), which relates to the degree of disorder. The s-triazine ring itself is a key structural feature due to its high nitrogen content and enthalpy of formation, which contributes to the overall energetic properties of its derivatives.[4][5]

Experimental Assessment of Thermodynamic Stability

The empirical evaluation of thermodynamic stability is crucial for validating theoretical predictions and understanding the real-world behavior of ethylthio-triazine amine derivatives. Two of the most powerful and widely adopted techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8][9]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] This method is invaluable for determining melting points, phase transitions, and decomposition temperatures, all of which are indicative of a compound's thermal stability.[10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] This technique provides quantitative information about the thermal stability and decomposition profile of a material. For triazine derivatives, TGA can reveal multi-step degradation processes and indicate high thermal resistance.[6][7][8]

Experimental Workflow: A Self-Validating System

To ensure the generation of reliable and reproducible data, a self-validating experimental workflow is essential. This involves careful sample preparation, instrument calibration, and the use of appropriate controls.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_analysis Data Acquisition & Analysis A Sample Weighing & Encapsulation B Reference Pan Preparation C Instrument Calibration (e.g., Indium Standard) A->C F DSC/TGA Run B->F D Atmosphere & Flow Rate Setting (N2 or Air) C->D E Heating Rate & Temperature Program D->E E->F G Data Processing & Curve Analysis F->G H Determination of Tm, Td, ΔH G->H G A Ethylthio-Triazine Amine Derivative B N-Dealkylation A->B C Hydroxylation A->C D Dealkylated Metabolite B->D E Hydroxy Metabolite C->E F Cyanuric Acid D->F E->F G Ring Cleavage F->G H NH3 + CO2 G->H

Caption: A simplified potential degradation pathway for ethylthio-triazine amine derivatives.

Conclusion

The thermodynamic stability of ethylthio-triazine amine derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. A thorough understanding of their stability requires a synergistic approach that combines theoretical principles, robust experimental characterization using techniques like DSC and TGA, and insightful computational modeling. By carefully considering the structure-stability relationships and potential degradation pathways, researchers can rationally design and select candidate molecules with the optimal stability profiles for advancement in the drug development pipeline.

References

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). MDPI.
  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.
  • Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. (1994).
  • Computational Study on Substituted s-Triazine Derivatives as Energetic Materials.
  • Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentr
  • thermogravimetric analysis and biological evaluation of 1, 3, 5 trizines derivatives with substitutued amines. (2025). IJIRT.
  • Biodegradation of s-triazine xenobiotics. FEMS Microbiology Letters.
  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025).
  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Sub
  • A New Series of Triazine-core Based Mesogenic Derivatives: Synthesis, Characterization and Mesomorphic Study. (2019). Taylor & Francis.
  • Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers.
  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Cardiff University.
  • Heat of formation (kJ/mol) profile of the triazine derivatives.
  • Multifunctional Triazine Derivatives: Synthesis, Structure, Photophysical Properties and Applic
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2025). Journal of Molecular Structure.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2015). PMC.
  • Gibbs free energy. Wikipedia.
  • Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calcul

Sources

Biological Activity of 4-(ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, chemical properties, and experimental characterization of 4-(ethylthio)-6-isopropyl-1,3,5-triazin-2-amine .

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 175204-60-1) is a specialized 1,3,5-triazine derivative characterized by a unique substitution pattern: a primary amine (-NH₂), an ethylthio ether (-SEt), and an isopropyl group (-CH(CH₃)₂) attached to the triazine core.[1][2][3][4][5][6]

While structurally related to commercial herbicides (e.g., Dipropetryn) and antifouling agents (e.g., Cybutryne/Irgarol), this compound represents a distinct chemical entity often utilized as a high-purity reference standard for environmental metabolomics or as a scaffold building block in the synthesis of bioactive agrochemicals and pharmaceuticals. Its biological profile is dominated by Photosystem II (PSII) inhibition in photosynthetic organisms, with secondary potential as an adenosine receptor ligand in medicinal chemistry.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and environmental fate.

Molecular Specifications
PropertySpecification
IUPAC Name This compound
CAS Registry Number 175204-60-1
Molecular Formula C₈H₁₄N₄S
Molecular Weight 214.29 g/mol
LogP (Predicted) ~2.3 – 2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Topological Polar Surface Area ~78 Ų
Structural Logic

The molecule features a "push-pull" electronic system:

  • Electron-Donating Groups (EDG): The -NH₂ and -Isopropyl groups increase electron density on the ring, enhancing basicity at the ring nitrogens (N1, N3, N5).

  • Leaving/Reactive Group: The -SEt (ethylthio) group is a "soft" nucleophile but can be oxidized to a sulfoxide (-S(=O)Et) or sulfone (-SO₂Et), which are potent leaving groups for nucleophilic aromatic substitution (

    
    ).
    

Biological Mechanism of Action

The primary biological activity of this compound aligns with the s-triazine class of herbicides and algicides.

Primary Target: Photosystem II (PSII) Inhibition

The compound acts as a competitive inhibitor at the Q_B binding site of the D1 protein (PsbA) in the Photosystem II complex of chloroplasts.

  • Mechanism: It mimics the endogenous electron carrier plastoquinone .

  • Binding: The triazine ring nitrogens form hydrogen bonds with the peptide backbone of the D1 protein (specifically Serine-264 and Phenylalanine-265).

  • Effect: This blockade prevents electron transfer from Q_A to Q_B, halting ATP and NADPH production. The accumulation of triplet state chlorophyll leads to the generation of Reactive Oxygen Species (ROS), causing lipid peroxidation and cell death.

Visualization: PSII Inhibition Pathway

The following diagram illustrates the interference of the compound within the electron transport chain.

PSII_Inhibition Light Light Energy (Photon) P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (Q_A) Pheo->QA e- transfer QB_Site Q_B Binding Pocket (D1 Protein) QA->QB_Site Normal e- flow ElectronFlow Electron Transport Blocked QB_Site->ElectronFlow If Inhibitor Bound QB Plastoquinone B (Q_B) QB->QB_Site Binds (Endogenous) Triazine 4-(ethylthio)-6-isopropyl- 1,3,5-triazin-2-amine Triazine->QB_Site Competitive Inhibition (High Affinity) ROS ROS Generation (Cell Death) ElectronFlow->ROS Energy Dissipation

Figure 1: Mechanism of Photosystem II inhibition by triazine derivatives. The compound displaces Plastoquinone B, interrupting the electron transport chain.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Algal Growth Inhibition Assay (OECD 201)

Objective: Determine the EC₅₀ (Effective Concentration) of the compound against Raphidocelis subcapitata (freshwater) or Skeletonema costatum (marine).

Reagents:

  • Test Compound: this compound (dissolved in DMSO, final conc. <0.1%).[7][8][9]

  • Culture Medium: OECD TG 201 medium.

  • Organism: Exponentially growing algal cells (

    
     cells/mL).
    

Workflow:

  • Preparation: Prepare a geometric series of test concentrations (e.g., 0.1, 1.0, 10, 100, 1000 µg/L).

  • Inoculation: Dispense 50 mL of medium into Erlenmeyer flasks; add test compound and algal inoculum.

  • Incubation: Incubate at 23 ± 2°C under continuous illumination (60–120 µE/m²/s) with constant shaking (100 rpm).

  • Measurement: Measure optical density (OD₆₈₀) or cell count via hemocytometer at 24, 48, and 72 hours.

  • Analysis: Plot Growth Rate vs. Log(Concentration) to derive EC₅₀ using non-linear regression (Hill equation).

Protocol B: LC-MS/MS Quantification (Residue Analysis)

Objective: Detect and quantify the compound in water or soil matrices, distinguishing it from common metabolites.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Precursor -> Product):

  • Quantifier: 215.1 -> 173.1 (Loss of isopropyl/propene)

  • Qualifier: 215.1 -> 154.0 (Loss of ethylthio group)

Environmental Fate & Toxicity Profile

As a thio-triazine, the compound exhibits specific degradation pathways distinct from chloro-triazines (like Atrazine).

Degradation Pathway
  • S-Oxidation: The sulfur atom is oxidized to a sulfoxide and then a sulfone.

  • Hydrolysis: The oxidized sulfur group is displaced by water, yielding the hydroxy-triazine (2-hydroxy-4-isopropyl-6-amino-s-triazine). Hydroxy-triazines are generally non-herbicidal and bind tightly to soil particles.

  • N-Dealkylation: While this specific compound has no N-alkyl groups (it has a C-isopropyl and free amine), oxidative attack on the isopropyl group itself is slow.

Toxicity Risks
  • Aquatic: High toxicity to algae and aquatic plants (EC₅₀ < 1 mg/L). Moderate toxicity to invertebrates (Daphnia).

  • Mammalian: Triazines generally possess low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but are scrutinized for endocrine disruption potential.

Synthesis & Manufacturing Logic

For researchers requiring custom synthesis of this building block:

Retrosynthetic Analysis: The synthesis typically proceeds via sequential nucleophilic aromatic substitution on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).

Step-by-Step Synthesis:

  • Step 1 (Alkylation): Reaction of Cyanuric Chloride with isopropylmagnesium chloride (Grignard) or isopropyl-lithium to install the C-isopropyl group. Note: This is difficult; alternatively, start with an isopropyl-substituted amidine cyclization.

  • Step 2 (Thiolation): Reaction with Sodium Ethanethiolate (NaSEt) to install the 4-ethylthio group.

  • Step 3 (Amination): Reaction with Ammonia (

    
    ) or Ammonium Hydroxide to convert the final chloride to the 2-amine.
    

Alternative Route (Cyclization): Condensation of S-ethyl-isothiourea with an isopropyl-substituted derivative.

References

  • PubChem. Compound Summary: 4-(ethylthio)-1,3,5-triazin-2-amine (Analog). National Library of Medicine. [Link]

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Dipropetryn (Structural Analog). [Link]

  • NIST Chemistry WebBook. Triazine Herbicides and Metabolites Mass Spectra. [Link]

Disclaimer: This guide is for research purposes only. The compound described is a bioactive chemical and should be handled with appropriate Personal Protective Equipment (PPE) in a controlled laboratory setting.

Sources

Methodological & Application

Application Note: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine as a High-Performance Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating and deploying 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine (referred to herein as ETIA ) as a mixed-type corrosion inhibitor.

ETIA represents a specific class of s-triazine derivatives engineered for aggressive acidic environments (e.g., 1M HCl, 0.5M H₂SO₄). Its molecular architecture combines three critical functionalities:

  • Triazine Core & Amino Group (-NH₂): Provides high electron density for coordinate bonding (chemisorption) and protonation sites for electrostatic interaction (physisorption).

  • Ethylthio Group (-S-C₂H₅): Introduces a "soft" sulfur donor atom, significantly enhancing adsorption affinity onto soft metals like iron and copper via d-orbital back-donation.

  • Isopropyl Group (-CH(CH₃)₂): A hydrophobic steric barrier that repels water molecules from the metal surface, minimizing electrolyte contact.

This guide provides a standardized workflow for formulation, electrochemical validation, and surface analysis.

Mechanism of Action

The inhibition efficiency (IE%) of ETIA is driven by a dual-adsorption mechanism obeying the Langmuir Adsorption Isotherm.

Chemical Adsorption (Chemisorption)

In neutral or weakly acidic media, the lone pair electrons on the Nitrogen (triazine ring + amine) and Sulfur (ethylthio) atoms donate electron density to the empty d-orbitals of the metal (Fe). This forms a stable coordinate covalent bond, blocking anodic dissolution sites.

Physical Adsorption (Physisorption)

In strong acids (pH < 1), the amine and triazine nitrogens become protonated (


). The metal surface, positively charged in acid, attracts acid anions (e.g., Cl⁻), creating a negatively charged Helmholtz plane. The protonated inhibitor electrostatically adsorbs onto this layer.[1]
Hydrophobic Film Formation

The isopropyl tail orients away from the metal surface, creating a non-polar barrier that disrupts the electric double layer and prevents the diffusion of corrosive ions (


, 

).
Visualization: Adsorption Mechanism

The following diagram illustrates the multi-center interaction of ETIA with a mild steel surface in HCl solution.

AdsorptionMechanism Solution Acidic Solution (H+, Cl-) Protonation Protonation of ETIA (Formation of Cationic Species) Solution->Protonation pH < 2 Chemisorption Chemisorption (Donor-Acceptor: S/N Lone Pairs -> Fe d-orbital) Solution->Chemisorption Neutral Species Physisorption Physisorption (Electrostatic: [ETIA-H]+ ... Cl- ... Fe) Protonation->Physisorption Via Cl- Bridge Surface Metal Surface (Fe) Physisorption->Surface Film Hydrophobic Barrier (Isopropyl Group repulsion) Physisorption->Film Stabilizes Chemisorption->Surface Chemisorption->Film Anchors

Figure 1: Dual-mode adsorption mechanism of ETIA on metal surfaces in acidic media.

Experimental Protocols

Preparation of Inhibitor Stock Solution

Due to the hydrophobic isopropyl and ethylthio groups, ETIA has limited water solubility.

Reagents:

  • ETIA (Pure solid)

  • Solvent: Ethanol (Absolute) or Acetone

  • Corrosive Medium: 1M HCl (prepared from 37% analytical grade)

Protocol:

  • Stock Solution (10 mM): Dissolve exactly

    
     mg of ETIA in 10 mL of Ethanol. Sonicate for 5 minutes until clear.
    
  • Test Solutions: Aliquot the stock solution into 1M HCl to achieve concentrations of 10, 50, 100, 200, and 500 ppm .

    • Note: Ensure the final ethanol concentration in the test solution is < 2% to avoid solvent interference.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for determining the charge transfer resistance (


) and double-layer capacitance (

).

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry) with FRA module. Cell Setup: Three-electrode cell (Working: Mild Steel, Counter: Pt wire, Reference: Ag/AgCl or SCE).

Workflow:

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Sweep: Apply a sinusoidal AC voltage (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz .[2]

    • Points per decade: 10.

  • Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ) or a Constant Phase Element (CPE) model if the semicircle is depressed.
    

Data Output Table (Template):

Conc. (ppm)

(

)

(

)

(%)
Surface Coverage (

)
Blank25.4120.5--
1085.288.170.10.70
100340.545.292.50.92
500510.122.495.00.95

Formula:



Potentiodynamic Polarization (Tafel)

Determines if ETIA is an anodic, cathodic, or mixed-type inhibitor.

Protocol:

  • Perform after EIS on the same sample or a fresh one (after OCP stabilization).

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s.

  • Analysis: Extrapolate the linear Tafel regions to intersect at

    
     and 
    
    
    
    .

Criteria:

  • If shift in

    
     mV vs blank: Anodic/Cathodic specific .
    
  • If shift in

    
     mV: Mixed-type  (Most likely for Triazines).
    
Weight Loss Measurement (Gravimetric)

Used for long-term efficiency validation (24h - 72h).

  • Coupons: Mild steel coupons (

    
     cm). Polish with SiC paper (up to 1200 grit), degrease with acetone, dry, and weigh (
    
    
    
    ).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without ETIA) for 24 hours at 25°C (and elevated temps 40-60°C for thermodynamic study).

  • Cleaning: Remove, scrub gently with bristle brush under running water, rinse with acetone, dry, and re-weigh (

    
    ).
    

Formula:



Where 

= density,

= area,

= time.

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis/formulation to final data validation.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis Formulation Formulation (ETIA + Ethanol + 1M HCl) OCP OCP Stabilization (30 mins) Formulation->OCP CouponPrep Coupon Polishing (SiC 400-1200 grit) CouponPrep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Fitting Equivalent Circuit Fitting (Randles) EIS->Fitting Isotherm Adsorption Isotherm (Langmuir Plot) Tafel->Isotherm SEM Surface Morphology (SEM/AFM) Tafel->SEM

Figure 2: Step-by-step experimental protocol for validating ETIA efficiency.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Triazine derivatives can be skin/eye irritants. The ethylthio group may release mercaptan-like odors upon degradation or thermal shock.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Solutions containing triazines and heavy metals (Fe ions) must be disposed of as hazardous chemical waste. Do not pour down the drain.

References

  • ACS Omega (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine Derivatives for Steel in Acidic Solutions.

  • International Journal of Electrochemical Science (2012). Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution.

  • Royal Society Open Science (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors.

  • MDPI Metals (2017). The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution.

  • ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

Sources

Application Note: Preclinical Evaluation of 1,3,5-Triazine Derivatives as Antimicrobial Agents

[1][2][3][4]

Introduction & Rationale

The 1,3,5-triazine scaffold (s-triazine) represents a privileged pharmacophore in medicinal chemistry due to its unique electronic profile and ability to engage in multiple hydrogen bonding interactions. While historically known for herbicidal applications (e.g., Atrazine), recent derivatives have shown potent efficacy against multidrug-resistant (MDR) pathogens.

Why Triazines? Unlike traditional beta-lactams, triazine derivatives often operate via dual-action mechanisms :

  • Enzymatic Inhibition: Targeting Dihydrofolate Reductase (DHFR), mimicking the action of Trimethoprim.

  • Membrane Disruption: Cationic triazine dendrimers or lipophilic derivatives can destabilize the bacterial cell envelope or fungal ergosterol matrix.

This guide provides a standardized workflow for evaluating these compounds, moving from phenotypic screening to mechanistic deconvolution.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound synthesis to hit validation.

Triazine_Workflowcluster_ScreenPrimary Screeningcluster_MechMechanism DeconvolutionStartSynthesizedTriazine LibrarySolubilitySolubility Check(DMSO Tolerance)Start->SolubilityMICMIC Determination(CLSI M07/M27)Solubility->MICMBCMBC/MFC(Cidal vs Static)MIC->MBCIf MIC < 64 µg/mLWallSorbitol Assay(Cell Wall)MBC->WallAntifungalMembErgosterol Assay(Membrane)MBC->MembAntifungalEnzDHFR Inhibition(Enzymatic)MBC->EnzAntibacterialValidationSelectivity Index(Hemolysis/MTT)Wall->ValidationMemb->ValidationEnz->Validation

Figure 1: Critical path for evaluating triazine derivatives. Green nodes indicate phenotypic screens; Red nodes indicate mechanistic assays.

Protocol A: Compound Preparation & Solubility

Triazine derivatives, particularly those with bulky aryl substituents, often suffer from poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Sterile Deionized Water.

Procedure:

  • Stock Preparation: Dissolve the solid triazine derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Sonication: Sonicate for 5–10 minutes at 40 kHz if visible particles remain.

  • Working Solution: Dilute the stock 1:100 into the culture media immediately before use.

    • Critical Check: The final DMSO concentration in the well must be ≤ 1% (v/v) .[1] Higher concentrations are toxic to sensitive bacteria and will skew MIC data.

Protocol B: Primary Antibacterial Screen (Resazurin-Modified MIC)

This protocol adapts the CLSI M07 standard (Broth Microdilution) but incorporates Resazurin (Alamar Blue) for a colorimetric endpoint, which is superior for reading triazine precipitates that might mimic bacterial growth turbidity.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Plate Layout & Dilution Scheme:

Plate_Layoutcluster_legendWell ContentsDrugDrug Gradient(128 -> 0.25 µg/mL)Step1Rows A-F: Test Compounds (Triazines)GCGrowth Control(Bacteria + DMSO)SCSterility Control(Media Only)Step2Column 1: 128 µg/mLStep1->Step2Step3Column 10: 0.25 µg/mLStep2->Step32-fold Serial DilutionStep4Column 11: Growth ControlStep3->Step4Step5Column 12: Sterility ControlStep4->Step5

Figure 2: 96-well plate configuration for microdilution assays.

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Dispensing: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of drug (at 2x max concentration) to column 1.

  • Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of diluted inoculum to columns 1–11. (Final volume 200 µL; Final bacterial load

    
     CFU/mL).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

    • Blue: No growth (Inhibition).[2]

    • Pink/Colorless: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration that remains blue.[3][4]

Protocol C: Antifungal Mechanism Deconvolution

Triazines often exhibit antifungal activity. To determine if the compound targets the cell wall (chitin/glucan) or the membrane (ergosterol), use the Sorbitol Protection and Exogenous Ergosterol assays.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[2] If a compound damages the cell wall, fungal cells will lyse in standard media but survive in sorbitol-supplemented media (MIC increases).[2][5]

  • Duplicate Plates: Prepare two identical MIC plates (as per CLSI M27).

    • Plate A: Standard RPMI-1640 media.

    • Plate B: RPMI-1640 supplemented with 0.8 M Sorbitol .

  • Incubation: 48 hours at 35°C.

  • Interpretation:

    • MIC (Plate A) ≈ MIC (Plate B): Mechanism is NOT cell wall related.

    • MIC (Plate B) > 4x MIC (Plate A): Compound targets cell wall (Sorbitol protected the cells).

Ergosterol Binding Assay (Membrane Specificity)

Principle: If the triazine binds to ergosterol (like Amphotericin B), adding extra ergosterol to the media will sequester the drug, preventing it from attacking the fungus (MIC increases).

  • Preparation: Dissolve ergosterol in Tween-80/Ethanol. Add to RPMI media to final concentration of 400 µg/mL.

  • Testing: Run MIC assay with and without exogenous ergosterol.

  • Interpretation:

    • MIC rises significantly (≥4-fold) with added ergosterol: The triazine binds directly to membrane sterols.

Data Presentation & Analysis

When reporting results, calculate the Selectivity Index (SI) to determine therapeutic potential.

Interpretation Table:

ParameterValue RangeInterpretationAction
MIC < 10 µg/mLPotent ActivityProceed to mechanistic studies
MIC 10 - 64 µg/mLModerate ActivityOptimize structure (SAR)
MIC > 64 µg/mLInactiveDiscard scaffold
SI > 10High SelectivityPromising drug candidate
SI < 1ToxicFail

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[2][7][8][9] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). CLSI.[2][7][8][9] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Frost, D. J., Brandt, K. D., Cugier, D., & Goldman, R. (1995). A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly. The Journal of Antibiotics, 48(4), 306–310. [Link]

  • Singha, T., Singh, J., & Nanda, A. (2017). Recent Advances in 1,3,5-Triazine Derivatives as Antibacterial Agents. Mini-Reviews in Organic Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: C-Alkylation of 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Triazine Carbon-Functionalization Ticket ID: KB-TRZ-0042 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Electron-Deficiency" Trap

The 1,3,5-triazine core (s-triazine) is electronically unique. Unlike benzene, it is profoundly electron-deficient, mimicking the reactivity of an acid chloride. While N-alkylation (


 with amines) is trivial, C-alkylation  is notoriously difficult due to three competing failure modes:
  • Over-addition: The product of the first alkylation is often more reactive than the starting material if the nucleophile is electron-donating.

  • Ring Opening: Hard nucleophiles (Grignard/Lithium) can attack the ring nitrogen or cause ring cleavage before substitution occurs.

  • Hydrolysis: The C-Cl bond in cyanuric chloride is highly susceptible to hydrolysis by trace water in solvents or bases, destroying the handle needed for coupling.

This guide details three field-proven workflows to bypass these limitations.

Module 1: Nucleophilic Substitution ( ) with Organometallics

The Challenge: Direct addition of Grignard (RMgX) or Organolithium (RLi) reagents to Cyanuric Chloride often results in uncontrollable mixtures of mono-, di-, and tri-alkylated products, or "tar" from ring opening.

The Solution: Temperature Gating & Zinc Mediation

To control the degree of substitution, you must exploit the kinetic differentiation of the three chloride positions. Furthermore, transmetallation to Zinc (forming "ate" complexes) softens the nucleophile, preventing ring destruction.

Protocol: The "Temperature Step-Ladder"
Substitution StepTarget TempReactivity StatusCritical Action
1st Substitution -10°C to 0°C Highly ReactiveAdd nucleophile dropwise over 1-2 hours.
2nd Substitution 20°C (RT) Moderately ReactiveWarm slowly; monitor via TLC/LCMS.
3rd Substitution Reflux (>60°C) InertRequires prolonged heat and excess nucleophile.
Advanced Optimization: The ZnCl₂ "Softening" Technique

If you observe ring opening or low yields with straight Grignards, use a catalytic or stoichiometric amount of Zinc Chloride.

  • Preparation: Mix RMgX with ZnCl₂ (0.1–1.0 equiv) in THF for 15 mins to form the zincate complex (

    
    ).
    
  • Reaction: Cannulate this mixture into the Cyanuric Chloride solution at 0°C.

  • Mechanism: The Zinc-ate complex is less basic than the Grignard, reducing proton abstraction and ring attack while maintaining sufficient nucleophilicity for

    
    .
    

Triazine_SNAr Start Cyanuric Chloride (Trichloro-s-triazine) Step1 Step 1: Mono-Alkylation Temp: 0°C Reagent: 1.0 eq RMgX Start->Step1 Check1 Check: Over-alkylation? Step1->Check1 Zn_Fix Use ZnCl2 Additive (Form Zincate) Check1->Zn_Fix Yes (Mixture) Step2 Step 2: Di-Alkylation Temp: RT (25°C) Reagent: +1.0 eq R'MgX Check1->Step2 No (Clean) Zn_Fix->Step1 Restart with Zn Step3 Step 3: Tri-Alkylation Temp: Reflux Reagent: Excess R''MgX Step2->Step3

Figure 1: Kinetic control strategy for stepwise alkylation of cyanuric chloride.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: Chlorotriazines are excellent electrophiles for Pd-coupling, but they are also prone to hydrolysis under the aqueous basic conditions typical of Suzuki reactions. If the base hydrolyzes the C-Cl bond to C-OH (cyanuric acid derivative) faster than the Pd inserts, the reaction dies.

The Solution: Anhydrous "Base-First" Protocols

Do not use standard aqueous Suzuki conditions (e.g., Toluene/Water +


).
Optimized Protocol: Anhydrous Coupling
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ) - finely ground and dried.
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos (for difficult substrates).
  • Procedure:

    • Suspend the chlorotriazine, boronic acid, and base in the solvent.

    • Purge with Argon for 20 minutes (Critical: Oxygen kills the active catalyst).

    • Add the Pd catalyst last.

    • Heat to 80–100°C in a sealed tube.

Why this works: Eliminating water prevents the competitive hydrolysis of the chlorotriazine. Using bulky, electron-rich ligands (like XPhos) accelerates the oxidative addition into the electron-deficient C-Cl bond.

Module 3: Radical C-H Functionalization (Minisci)

The Challenge: If you are trying to alkylate a triazine that has a hydrogen on the ring (rather than a chloride), standard Friedel-Crafts fails because the ring is too electron-poor.

The Solution: Acid-Promoted Radical Addition

The Minisci reaction generates carbon radicals that attack the electron-deficient heterocycle.

Protocol: Protonation-Enhanced Reactivity
  • Reagents: Triazine substrate, Alkyl Halide (R-I), Zinc powder (reductant), TFA (Trifluoroacetic acid).

  • Mechanism: TFA protonates the triazine nitrogen. This makes the ring even more electron-deficient (more electrophilic), significantly increasing the rate of attack by nucleophilic alkyl radicals.

  • Setup:

    • Dissolve substrate in DCM/Water biphasic mix or DMSO.

    • Add TFA (2–5 equiv).

    • Add Alkyl Iodide and Zinc dust.

    • Stir vigorously at RT.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Recovery of Cyanuric Acid (C-OH species) Hydrolysis of C-Cl bond.Strictly exclude water. Switch to anhydrous

in Dioxane. Ensure solvents are dried over molecular sieves.
Homocoupling of Boronic Acid (R-R) Oxygen in the system or slow oxidative addition.Degas longer (sparge with Ar for 30 min). Switch to a more active catalyst system (e.g., Pd-XPhos) to speed up the cross-coupling cycle.
"Tar" / Polymerization Ring opening by hard nucleophile.Lower temperature. If reacting at RT, move to -10°C. Switch from Grignard to Organozinc (using ZnCl₂).
Product stuck on Silica Column Triazines are basic/polar; interaction with silanols.Deactivate Silica. Pre-wash the column with 1% Triethylamine (TEA) in hexane, or use Alumina (neutral) instead of Silica.

Decision Logic: Choosing Your Method

Triazine_Flow Start Target: C-Alkylated Triazine Input Starting Material? Start->Input Path1 Cyanuric Chloride (C-Cl bonds) Input->Path1 Path2 Triazine with C-H (No Halogen) Input->Path2 Method1 Method A: Grignard + ZnCl2 (For Alkyl groups) Path1->Method1 Alkyl Nucleophile Method2 Method B: Suzuki Coupling (For Aryl/Vinyl groups) Path1->Method2 Aryl Nucleophile Method3 Method C: Minisci Reaction (Radical C-H Activation) Path2->Method3

Figure 2: Workflow selection based on starting material and desired substituent.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Hatano, M., Suzuki, S., & Ishihara, K. (2006).[1] "Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride." Journal of the American Chemical Society, 128(31), 9998-9999.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Technical Guide: Stabilizing Ethylthio-1,3,5-Triazines During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Topic: Preventing Hydrolysis of the Ethylthio Group (–SEt) on Triazine Scaffolds

🚨 The "Rotten Cabbage" Alert

If you are reading this, you likely opened your rotovap flask and smelled the distinct, pungent odor of ethanethiol (ethyl mercaptan)—reminiscent of rotten cabbage. This indicates that your ethylthio-triazine product has hydrolyzed, releasing the thiol and converting your desired product into a hydroxy-triazine (or its tautomeric oxo-form).

This guide addresses the chemical instability of alkylthio-triazines during purification and provides field-proven protocols to prevent it.

Module 1: The Chemistry of Instability

Why is my product decomposing?

The 1,3,5-triazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (


). While the ethylthio group (–SEt) is generally stable under neutral conditions, it becomes a potent leaving group under two specific conditions often encountered during purification:
  • Acidic Catalysis (The Silica Trap): Standard silica gel is acidic (pH ~4–5). Protons coordinate with the ring nitrogens, increasing the electrophilicity of the carbon centers. Residual water in the silica then attacks the carbon bearing the –SEt group.

  • Oxidative Activation: If the sulfide oxidizes to a sulfoxide (–S(O)Et) or sulfone (–SO2Et) due to peroxides in solvents (like ether/THF), it becomes a "super-leaving group," hydrolyzing almost instantly upon contact with moisture.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanistic failure point on acidic silica gel.

TriazineHydrolysis Start Ethylthio-Triazine (Stable Neutral) Inter1 Protonated Intermediate (Highly Electrophilic) Start->Inter1 Protonation (Fast) Acid Acidic Silica (H+ Donor) Acid->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra + H2O (Rate Limiting) Water H2O (Nucleophile) Water->Tetra End Hydroxy-Triazine (Impurity) Tetra->End Elimination Thiol EtSH (Mercaptan Gas) Tetra->Thiol Leaving Group

Figure 1: Mechanism of acid-catalyzed hydrolysis of ethylthio-triazines on silica gel.

Module 2: Purification Protocols

How do I purify it without decomposition?

Standard flash chromatography is the most common point of failure. You must modify the stationary phase to suppress acidity.

Protocol A: The "Neutralized Silica" Method (Recommended)

Use this method if you must use silica gel due to resolution requirements.

Reagents:

  • Standard Flash Silica Gel (40–63 µm)

  • Triethylamine (Et3N)

  • Mobile Phase Solvents (Hexane/Ethyl Acetate or DCM/MeOH)

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using the non-polar component of your mobile phase (e.g., Hexane).

  • Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes. This neutralizes the acidic silanol groups (Si-OH).

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et3N.

  • Loading: Load your crude material. Crucial: Ensure your sample is not dissolved in an acidic solvent (like un-neutralized chloroform).

  • Elution: Run the column using your gradient. You can reduce Et3N to 0.1% in the elution solvent, but maintaining basicity is safer.

Protocol B: Neutral Alumina (The Safer Alternative)

If your compound is extremely labile (decomposes within minutes on silica), switch to Aluminum Oxide.

Comparison of Stationary Phases:

FeatureStandard Silica GelNeutralized Silica (w/ Et3N)Neutral Alumina (Brockmann III)
Surface pH ~4.0 – 5.0 (Acidic)~7.5 – 8.5 (Basic)~7.0 – 7.5 (Neutral)
Risk of Hydrolysis HIGH LowMinimal
Resolution HighModerate (Et3N can cause peak tailing)Moderate
Loading Capacity HighHighLower (requires larger column)

Module 3: Workup and Isolation

Preventing hydrolysis before the column.

The ethylthio group is stable to base but sensitive to the heat generated during acid-base extractions.

Critical Control Points (CCP)
  • Quenching Reactions:

    • Never quench a reaction mixture containing ethylthio-triazines with strong acid (HCl/H2SO4) if the temperature is >0°C.

    • Best Practice: Quench with saturated aqueous NH4Cl or Phosphate Buffer (pH 7.0) at 0°C.

  • Solvent Evaporation:

    • Triazines can hydrolyze in the rotovap water bath if traces of acid are present.

    • Rule: Add a few drops of Et3N or Pyridine to the flask before concentrating the solvent. This acts as a "proton sponge" during concentration.

    • Temperature: Keep water bath < 40°C.

Decision Tree: Purification Workflow

Follow this logic to determine the safest path for your specific molecule.

PurificationLogic Start Crude Reaction Mixture Check1 Is the mixture Acidic? Start->Check1 Neut Neutralize with Sat. NaHCO3 (Cold) Check1->Neut Yes Check2 Is product soluble in Hexane/Et2O? Check1->Check2 No Neut->Check2 Cryst Recrystallization (Avoids Silica) Check2->Cryst Yes Chrom Chromatography Required Check2->Chrom No Select Select Stationary Phase Chrom->Select Silica Use Silica + 1% Et3N Select->Silica Standard Resolution Needed Alumina Use Neutral Alumina Select->Alumina High Sensitivity

Figure 2: Decision matrix for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: I see a new spot on the TLC plate that stays at the baseline. What is it? A: This is likely the hydroxy-triazine (cyanuric acid derivative). Unlike the ethylthio-triazine, the hydroxy form can tautomerize to the oxo-form, which is highly polar and hydrogen-bond donating, causing it to stick to the baseline of silica plates.

Q: Can I use DCM (Dichloromethane) for my column? A: Be careful. Commercial DCM is stabilized with amylene, but if it ages, it can form HCl. Always test the pH of your DCM or wash it with mild base before use. Furthermore, avoid chlorinated solvents if you suspect your triazine is acting as a nucleophile, as it can react with the solvent over long periods.

Q: My product turned from a white solid to a yellow oil. Why? A: This often indicates sulfur oxidation or hydrolysis. The yellow color can come from trace disulfide formation (EtS-SEt) or ring degradation byproducts. Check Proton NMR: if the ethyl quartet/triplet signals are shifting or splitting, degradation has occurred.

Q: Is the ethylthio group stable to Suzuki or Sonogashira coupling conditions? A: Generally, yes. The basic conditions of Pd-catalyzed couplings (Carbonate/Phosphate bases) are compatible with alkylthio groups. However, avoid oxidative conditions (like Pd(II) without efficient reduction) which might oxidize the sulfur.

References

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers. (The foundational text on triazine reactivity and hydrolysis mechanisms).
  • PubChem. (n.d.). Prometryn | C10H19N5S. National Library of Medicine. Retrieved from [Link] (Provides data on the hydrolysis kinetics of methylthio-triazines, analogous to ethylthio variants).

  • Prosen, H., & Zupančič-Kralj, L. (2005). Solid-phase extraction of triazines. Trends in Analytical Chemistry. (Discusses the interaction of triazines with silica-based sorbents and stability issues).
  • Shiea, J., et al. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer. Analytical Chemistry. Retrieved from [Link] (Highlights the need for specific non-acidic extraction phases).

  • ResearchGate. (2009). Degradation kinetics of prometryn. Retrieved from [Link] (Confirming pH-dependent hydrolysis rates).

Solubility enhancement of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Subject: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine (EITA) Ticket ID: SOL-TRZ-004 Status: Resolved / Guide Published[1][2][3][4]

Executive Summary

You are working with This compound , a lipophilic weak base belonging to the s-triazine class.[1][2][3][4][5] Structurally, it shares significant physicochemical homology with commercial herbicides like Ametryn and Prometryn but possesses higher lipophilicity due to the ethylthio substitution.[4]

The Challenge: Users frequently report "crashing out" (precipitation) upon dilution into neutral aqueous buffers (PBS, media).[4] This occurs because the compound is predominantly uncharged at pH > 5.0 and possesses a high octanol-water partition coefficient (LogP).[1][2]

The Solution: This guide provides three validated workflows to solubilize EITA:

  • Organic-Aqueous Cosolvent System (For rapid screening).

  • pH-Dependent Dissolution (For analytical standards).

  • Cyclodextrin Complexation (For biological/animal studies).

Module 1: Physicochemical Profile & Critical Parameters

Understanding the molecule is the first step to dissolving it.

ParameterEstimated Value*Implication for Solubility
pKa (Basic) ~4.0 – 4.3The molecule is protonated (cationic) and soluble at pH < 3.[1][2][3][4] At pH 7.4, it is >99.9% neutral (insoluble).[4]
LogP ~2.8 – 3.2Highly lipophilic.[4] It will partition into plastics (polystyrene plates, PVC tubing).[4]
Aqueous Solubility < 15 mg/L (Neutral pH)Direct addition of powder to water will result in a suspension, not a solution.[4]
Hydrolytic Stability ModerateThe ethylthio group (-S-Et) can hydrolyze to a hydroxyl group in strong acid/base over time.[1][2][3][4]

*Values estimated based on Structure-Activity Relationships (SAR) of homologous s-triazines (Ametryn, Prometryn).[1][2][4]

Module 2: Troubleshooting & Decision Framework

Q: I dissolved the powder in DMSO, but it precipitates when I add it to my cell culture media. Why? A: This is the "Solvent Shift" effect.[3][4] You are likely exceeding the kinetic solubility limit.[4]

  • Mechanism: When the DMSO stock hits the aqueous media, the local solvent environment becomes hydrophilic instantly.[4] The hydrophobic EITA molecules aggregate faster than they can disperse.[4]

  • Fix: Use the "Vortex Injection" technique (described in Module 3) and ensure your final concentration is below the thermodynamic solubility limit (approx. 10-20 µM in neutral media without carriers).[3]

Q: Can I use acid to dissolve it? A: Yes, but with caution.

  • Mechanism: As a weak base (pKa ~4.1), EITA will dissolve readily in 0.1 M HCl because the ring nitrogen protonates, forming a cation.[4]

  • Risk: If you neutralize this solution (e.g., adding NaOH to reach pH 7), the compound will instantly reprecipitate as it returns to its neutral form.[4]

  • Use Case: This method is best for Analytical Standards (HPLC) where the mobile phase remains acidic.

Q: The compound seems to "disappear" from my solution over 24 hours. A: Check your labware.

  • Issue: Lipophilic triazines adsorb strongly to soft plastics.[4]

  • Fix: Use Glass or PTFE (Teflon) coated vials.[3][4] If using microplates, use "Low-Binding" polypropylene plates.[1][2]

Module 3: Validated Solubilization Protocols

Workflow A: The "Vortex Injection" (For In Vitro Screening)

Best for: High-throughput screening, cell assays (Final conc. < 50 µM).[1][2][3][4]

  • Prepare Stock: Dissolve EITA in 100% DMSO to create a 20 mM stock solution. Ensure it is perfectly clear.

  • Prepare Vehicle: Pre-warm your culture media or buffer to 37°C.

  • The Injection:

    • Set the media on a vortex mixer at medium speed.

    • Slowly inject the DMSO stock into the center of the vortex (do not touch the walls).

    • Critical: Limit final DMSO concentration to 0.5% (v/v).

  • Equilibration: Let the solution stand for 15 minutes. Inspect for turbidity (cloudiness) against a dark background.[4]

Workflow B: Cyclodextrin Complexation (For In Vivo/High Conc.)

Best for: Animal studies requiring high doses (> 1 mg/mL) without toxic solvents. Mechanism: The hydrophobic EITA molecule is encapsulated inside the HP-β-CD cavity.[1][2][3]

  • Carrier Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in sterile water.[1][2][3][4] Filter (0.22 µm).[4]

  • Addition: Add excess EITA powder to the CD solution (aim for 2 mg/mL).

  • Energy Input:

    • Sonicate for 30 minutes at 40°C.

    • Shake (orbital shaker) at 200 RPM for 24 hours at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved powder.

  • Result: The supernatant is a stable, clear complex ready for injection.[4]

Module 4: Visualizing the Logic

Figure 1: Solubilization Strategy Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the target application? Start->App_Type Analytical Analytical (HPLC/LCMS) App_Type->Analytical Bio_Assay Biological Assay App_Type->Bio_Assay HPLC_Method Use Acidic Mobile Phase (Dissolve in MeOH or Acetonitrile) Analytical->HPLC_Method Stable at low pH Conc_Check Required Concentration? Bio_Assay->Conc_Check Low_Conc Low (< 50 µM) Conc_Check->Low_Conc High_Conc High (> 50 µM) Conc_Check->High_Conc DMSO_Method DMSO Stock + Vortex Injection Low_Conc->DMSO_Method CD_Method Cyclodextrin Complexation (HP-beta-CD) High_Conc->CD_Method Prevents precipitation

Caption: Decision matrix for selecting the optimal solubilization method based on experimental needs.

Figure 2: Mechanism of pH-Dependent Solubility

Why acidification works for s-triazines.

Protonation_Mechanism Neutral Neutral Form (pH 7) Hydrophobic Precipitates Cationic Cationic Form (pH 2) Hydrophilic Soluble Neutral->Cationic Protonation at Ring N Acid + H+ (Acid) Cationic->Neutral Deprotonation (Adding Base)

Caption: Reversible protonation of the triazine ring nitrogen drives solubility in acidic media.[1][2][3]

References

  • Yalkowsky, S. H., et al. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Provides foundational solubility data for s-triazine homologs like Ametryn).

  • Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pacioni, N. L., et al. (2008).[4] Interactions of s-triazines with cyclodextrins. Journal of Photochemistry and Photobiology A: Chemistry. (Details the binding affinity of triazine derivatives with Cyclodextrins).

  • PubChem Compound Summary. (2024). Ametryn (Homolog Reference). National Center for Biotechnology Information.[4] Link

Sources

Troubleshooting Grignard addition to cyanuric chloride for isopropyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isopropyl Grignard Addition to 2,4,6-Trichloro-1,3,5-triazine (TCT) Ticket ID: TCT-IPR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Goldilocks" Challenge

Welcome to the technical support hub for triazine chemistry. You are likely here because you are attempting to synthesize 2-isopropyl-4,6-dichloro-1,3,5-triazine (mono-substitution) or a higher homologue, and you are encountering issues with selectivity, yield, or isolation.

The reaction between Cyanuric Chloride (TCT) and Isopropylmagnesium Chloride (iPrMgCl) is governed by a strict temperature-dependent stepwise substitution . Unlike standard electrophiles, TCT possesses three leaving groups whose reactivity drops logarithmically after each substitution.

This guide treats your experiment as a controllable system. We will debug the three most common failure modes: Loss of Selectivity (Over-alkylation) , Hydrolysis (The "White Solid" Problem) , and Workup Emulsions .

Module 1: The Reaction Control Matrix

The most critical variable in this synthesis is the correlation between Temperature and Stoichiometry . You cannot force the reaction with excess reagent without compromising selectivity.

Standard Operating Parameters (SOP)
Target ProductSubstitution LevelStoichiometry (iPrMgCl)Temperature WindowReaction Time
Mono-isopropyl 11.05 - 1.10 equiv-20°C to -10°C 2 - 4 hours
Di-isopropyl 22.10 - 2.20 equiv0°C to RT 4 - 12 hours
Tri-isopropyl 33.50+ equivReflux (THF) 12 - 24 hours

Critical Note: The isopropyl group is sterically bulky. While methyl Grignard might di-substitute at


C, isopropyl requires slightly more energy to push the second addition, but less energy to stop at the mono-stage. Use this steric bulk to your advantage.

Module 2: Visualizing the Pathway

Understanding the energy landscape is vital for troubleshooting. The following diagram illustrates the stepwise activation energy barriers.

TCT_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Isopropyl (Target 1) TCT->Mono 1.0 eq iPrMgCl -20°C (Fast) Hydrolysis Hydrolysis Products (Cyanuric Acid derivs.) TCT->Hydrolysis Wet Solvent Wurtz Wurtz Coupling (2,3-dimethylbutane) TCT->Wurtz High Temp/Cat. Di Di-Isopropyl (Target 2) Mono->Di 2.0 eq iPrMgCl RT (Moderate) Mono->Hydrolysis Wet Solvent Tri Tri-Isopropyl (Target 3) Di->Tri Excess iPrMgCl Reflux (Slow)

Figure 1: Stepwise alkylation pathway of Cyanuric Chloride. Note the increasing temperature requirements for each subsequent substitution.

Module 3: Troubleshooting Guides (FAQ Format)

Issue 1: "I'm getting a mixture of Mono- and Di-substituted products."

Root Cause Analysis: This is a kinetic control failure. The reaction temperature was likely too high during the addition, or the local concentration of Grignard was too high (mixing issue).

Corrective Actions:

  • Lower the Temperature: Cool the TCT solution to -20°C before addition. Do not allow it to rise above -10°C until the addition is complete.

  • Dilution Factor: Dissolve the TCT in a larger volume of THF. High dilution favors mono-substitution.

  • Addition Rate: Add the Grignard reagent dropwise over 1-2 hours. If you add it too fast, local "hotspots" of excess reagent will immediately attack the mono-product to form the di-product.

  • Reverse Addition: Not recommended for this specific reaction. Adding TCT to Grignard will instantly result in multi-substitution. Always add Grignard to TCT.

Issue 2: "My yield is low, and I see a white precipitate that isn't my product."

Root Cause Analysis: Hydrolysis. Cyanuric chloride is extremely sensitive to moisture. The "white solid" is likely cyanuric acid or a hydroxy-triazine derivative formed by reaction with water in the solvent or atmosphere.

Corrective Actions:

  • Solvent Quality: Use freshly distilled THF (sodium/benzophenone) or THF from a solvent purification system (SPS).

  • TCT Purity: Commercial TCT often hydrolyzes in the bottle. Recrystallize your TCT from hexane or toluene before use if it smells strongly of HCl or looks clumpy.

  • Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon balloon.

Issue 3: "The workup is a sticky mess/emulsion."

Root Cause Analysis: Magnesium salts (


, 

) form gelatinous precipitates, especially in the presence of nitrogenous heterocycles like triazines.

Corrective Actions:

  • The Acid Quench: Quench the reaction with 1M HCl or saturated NH₄Cl .

    • Why? This keeps magnesium in solution as

      
       (aqueous) rather than precipitating as hydroxides.
      
  • Fieser Workup (Alternative): If the emulsion persists, add a small amount of water, followed by 15% NaOH, then water again (standard Fieser method), filter off the solid magnesium salts, and evaporate the filtrate.

  • Solvent Swap: If using THF, the organic/aqueous separation can be poor. Evaporate the THF before the aqueous wash and redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate . These separate much better from water.

Module 4: Advanced Protocol (The "Turbo" Method)

For researchers requiring high precision or dealing with difficult substrates, the use of Turbo Grignard (


) is recommended.

Why it works: The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing the concentration of the active monomeric species. This results in faster kinetics at lower temperatures, improving selectivity.

Protocol Adjustment:

  • Reagent: Use

    
     (commercially available, ~1.3 M in THF).[1][2][3]
    
  • Temperature: You can often perform the mono-substitution at -30°C with higher conversion rates than standard Grignard.

  • Workup: The presence of LiCl usually improves the solubility of the salts during workup, reducing emulsion formation.

Module 5: Decision Tree for Troubleshooting

Use this flow to diagnose your specific experimental failure.

Troubleshooting_Tree Start Identify Problem Purity Low Purity / Mixture Start->Purity Yield Low Yield / No Reaction Start->Yield Workup Emulsion / Sticky Solids Start->Workup MonoDi Mixture of Mono/Di? Purity->MonoDi Wet White precipitate formed? Yield->Wet AcidWash Action: Use 1M HCl quench Switch solvent to DCM Workup->AcidWash TempCheck Action: Lower Temp to -20°C Slow down addition MonoDi->TempCheck Yes DrySolv Action: Dry Solvents Recrystallize TCT Wet->DrySolv Yes (Hydrolysis) Kickstart Action: Add catalyst (CuI) or switch to Turbo Grignard Wet->Kickstart No (Inert)

Figure 2: Diagnostic logic flow for optimizing the Grignard-TCT reaction.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000).[4][5] 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(48), 9705–9711.

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

  • Organic Syntheses. (1973). Preparation of Isopropylmagnesium Chloride.[3][6] Org.[7][8] Synth., 53, 116. (General Grignard handling).[4][6][7][9]

  • Knochel, P., et al. (2004). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 43(25), 3333-3335. (Reference for Turbo Grignard mechanics).

Sources

Technical Guide: Optimizing Reaction Temperature for Ethanethiol Substitution on Triazines

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Chemical Process Development Team Subject: Optimization & Troubleshooting for Triazine-Thiol


 Reactions

Strategic Overview: The "Temperature Ladder" Principle

The nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) is governed by a predictable electronic deactivation mechanism. As each chloride is replaced by an electron-donating substituent (in this case, the ethylthio group, -SEt), the remaining electrophilic centers on the triazine ring become less reactive.

To achieve precise control over the degree of substitution (mono-, di-, or tri-), you must adhere to the Temperature Ladder . Violating these temperature windows is the primary cause of poor selectivity and byproduct formation.

The Ethanethiol Constraint (Critical)

Unlike amine substitutions, ethanethiol introduces a physical constraint: Volatility .

  • Ethanethiol Boiling Point:

    
    [1]
    
  • Required Temp for 3rd Substitution:

    
    
    

Implication: You cannot drive the reaction to tri-substitution using standard reflux in an open system, as the reagent will evaporate before the activation energy is reached. Pressure vessels or sealed tubes are mandatory for high-temperature steps.

Visualizing the Reaction Pathway[2]

Triazine_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (4,6-dichloro-2-(ethylthio)) TCT->Mono Step 1: 0°C to 5°C (Ice Bath) Fast (mins) Hydrolysis Hydrolysis Byproducts (Cyanuric Acid derivs) TCT->Hydrolysis Water present >0°C Di Di-Substituted (6-chloro-2,4-bis(ethylthio)) Mono->Di Step 2: 25°C to 35°C (Room Temp) Moderate (2-4h) Mono->Hydrolysis Water present >30°C Tri Tri-Substituted (2,4,6-tris(ethylthio)) Di->Tri Step 3: 60°C to 90°C (Sealed Vessel) Slow (12-24h)

Figure 1: The Stepwise Temperature Ladder for Triazine Substitution. Note the increasing energy requirement for each subsequent step.

Experimental Protocol & Optimization Matrix

Reagent Stoichiometry & Conditions
Target ProductEq. EthanethiolBase (Eq.)Solvent SystemTemperatureReaction Time
Mono- 0.95 - 1.01.0 - 1.1Acetone, THF, or DCM

30 - 60 min
Di- 2.0 - 2.12.0 - 2.2THF or Toluene

3 - 6 hours
Tri- 3.1 - 3.53.5 - 4.0Toluene, DMF, or Dioxane

*
12 - 24 hours

*Must use sealed tube/pressure vial due to EtSH boiling point (


).
Recommended Base

Potassium Carbonate (


):  Preferred for thiol substitutions. It acts as a heterogeneous base/scavenger, minimizing hydrolysis compared to NaOH.
DIPEA (Hünig's Base):  Soluble alternative if using DCM/THF, but harder to remove than inorganic salts.

Troubleshooting Guide (Q&A)

Scenario A: Selectivity Issues (Over/Under Reaction)

Q: I am targeting the mono-substituted product, but I see significant di-substituted impurity by TLC/LCMS. Why?

  • Root Cause: The reaction temperature spiked, or the addition was too fast. The reaction of TCT with thiols is exothermic. If the local concentration of thiol is high and heat is not dissipated, the "local" temperature exceeds

    
    , activating the second chloride.
    
  • Solution:

    • Pre-cool the TCT solution to

      
       or 
      
      
      
      .
    • Add the ethanethiol/base mixture dropwise over 30–60 minutes.

    • Ensure vigorous stirring to dissipate heat.

Q: I cannot drive the reaction to completion for the tri-substituted product. It stalls at the di-substituted stage.

  • Root Cause: Insufficient energy or loss of reagent. The third chloride is deactivated by the two electron-donating sulfur groups.

  • Solution:

    • Check your vessel: If you are refluxing at

      
       under ambient pressure, your ethanethiol (bp 
      
      
      
      ) has likely evaporated. Switch to a sealed pressure vial.
    • Solvent Switch: Change from Acetone/THF (lower boiling) to Toluene or Dioxane to allow higher internal temperatures (

      
      ).
      
    • Catalyst: Add 5–10 mol% DMAP or use a stronger base (NaH) if steric hindrance is suspected (though less likely with linear ethanethiol).

Scenario B: Impurity Profile

Q: I see a peak corresponding to a hydroxyl-substituted triazine (M-Cl + OH).

  • Root Cause: Hydrolysis.[2][3] TCT is extremely sensitive to water, especially in the presence of base.

  • Solution:

    • Dry solvents are non-negotiable (anhydrous THF/Toluene).

    • Avoid NaOH/KOH if possible; use anhydrous

      
      .
      
    • Keep the reaction under

      
       or Ar atmosphere.
      

Q: My reaction mixture turned yellow/orange and I see a non-triazine byproduct.

  • Root Cause: Disulfide formation. Ethanethiol easily oxidizes to diethyl disulfide (

    
    ) in the presence of air and base.
    
  • Solution: Degas all solvents with nitrogen sparging for 15 minutes prior to reaction.

Troubleshooting Logic Tree

Use this workflow to diagnose stalled reactions or impurity profiles.

Troubleshooting_Tree Start Problem Detected IssueType Identify Issue Start->IssueType OverSub Target: Mono Result: Di/Tri found IssueType->OverSub Selectivity Loss Stalled Target: Tri Result: Stalled at Di IssueType->Stalled Incomplete Hydro Hydroxyl Impurity Found IssueType->Hydro Side Reaction Cool Reduce Temp to -10°C Slow Addition Rate OverSub->Cool CheckVessel Is vessel sealed? Stalled->CheckVessel SealedYes Increase Temp >90°C Switch to Toluene CheckVessel->SealedYes Yes SealedNo Reagent Lost! Use Pressure Vial CheckVessel->SealedNo No (Open Reflux) Dry Use Anhydrous Solvent Switch Base to K2CO3 Hydro->Dry

Figure 2: Decision Matrix for diagnosing common failure modes in Triazine-Thiol chemistry.

Safety & Odor Management (Mandatory)

Ethanethiol has a detection threshold in the ppb range. Mishandling will result in facility evacuation.

  • The "Bleach Trap": All reaction off-gassing must be vented through a scrubber containing 10-20% Sodium Hypochlorite (Bleach). This oxidizes the thiol to a sulfonate (odorless).

  • Glassware Cleaning: Do not wash glassware in the open sink. Soak all contaminated glassware in a bleach bath inside the fume hood for 2 hours before washing.

References

  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link(Authoritative review on TCT reactivity and temperature dependence)

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)..." Frontiers in Chemistry, 6, 510. Link(Detailed study on nucleophile preference order: Alcohol > Thiol > Amine)

  • National Institute for Occupational Safety and Health (NIOSH). "Ethanethiol: Systemic Agent." Link(Safety data regarding volatility and handling)

  • Organic Syntheses. "1,3,5-Triazine derivatives." Org.[5] Synth. Coll. Vol. 4, p.29 (1963). Link(Foundational protocols for stepwise substitution)

Sources

Minimizing byproduct formation in 2-amino-4,6-disubstituted triazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-4,6-disubstituted triazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to minimize byproduct formation and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions in a question-and-answer format.

Question 1: My reaction is producing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for my desired 2-amino-4,6-disubstituted triazine?

Answer: This is a common challenge in triazine chemistry, stemming from the stepwise nature of nucleophilic substitution on the cyanuric chloride core. The key to controlling the substitution pattern lies in carefully managing the reaction conditions, particularly the temperature.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. This allows for a degree of control by manipulating the reaction temperature. The first substitution is typically carried out at a low temperature (e.g., 0-5 °C), the second at room temperature, and the third at an elevated temperature.[1]

To favor the formation of a di-substituted product, consider the following:

  • Temperature Control: Start the reaction at a low temperature (0-5 °C) to introduce the first substituent. Once the mono-substituted intermediate is formed (as monitored by TLC or HPLC), allow the reaction to slowly warm to room temperature for the second substitution. Avoid excessive heating, which can promote the formation of the tri-substituted byproduct.[1][2]

  • Stoichiometry: Use a precise stoichiometry of your amine nucleophile. An excess of the amine will inevitably lead to a higher proportion of the tri-substituted product.

  • Slow Addition: Add the amine nucleophile dropwise to the solution of cyanuric chloride. This helps to maintain a low concentration of the nucleophile in the reaction mixture, disfavoring multiple substitutions on a single triazine molecule.

Question 2: I'm observing significant amounts of a white, insoluble byproduct in my crude product. What is it and how can I prevent its formation?

Answer: The white, insoluble byproduct is most likely cyanuric acid or other hydroxyl-substituted triazines.[3] These are formed by the hydrolysis of cyanuric chloride or its chlorinated intermediates.[3] The triazine ring is susceptible to hydrolysis, especially in the presence of moisture.[4]

To prevent the formation of hydrolysis byproducts:

  • Anhydrous Conditions: Ensure all your glassware is thoroughly dried before use. Use anhydrous solvents for the reaction and workup.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[3]

  • Base Selection: Use a non-aqueous base to neutralize the HCl generated during the reaction. Diisopropylethylamine (DIEA) is a common choice.[5] If an aqueous base like NaHCO3 is used, ensure the reaction is kept cold and the workup is performed promptly.[5][6]

Question 3: My reaction with an unsymmetrical amine is giving a mixture of regioisomers that are difficult to separate. What strategies can I employ to achieve better regioselectivity?

Answer: The formation of regioisomers is a frequent issue when using unsymmetrical nucleophiles.[4] The electronic and steric properties of the substituents on both the triazine ring and the incoming nucleophile influence the position of substitution.

To improve regioselectivity:

  • Steric Hindrance: If your unsymmetrical amine has substituents of different sizes, the nucleophilic attack will likely be favored at the less sterically hindered position on the triazine ring. You can leverage this by choosing a bulkier protecting group for one of the functionalities on your amine.

  • Electronic Effects: Electron-withdrawing groups on the triazine ring can influence the regioselectivity of the substitution. Consider the electronic nature of the existing substituents on your triazine intermediate when planning the addition of the second unsymmetrical amine.

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the regioselectivity. A systematic variation of these parameters may favor the formation of one isomer over the other.[4]

If a mixture of regioisomers is unavoidable, purification can be challenging due to their similar physical properties.[4] In such cases, semi-preparative HPLC is often the most effective method for separation.[4]

Question 4: My purification by column chromatography is not effective in separating my desired product from the byproducts. What can I do?

Answer: Ineffective column chromatography can be due to several factors, including an inappropriate solvent system or the byproducts having very similar polarity to your desired compound.

To improve your chromatographic separation:

  • Optimize the Mobile Phase: A thorough TLC analysis is crucial to determine the optimal solvent system.[7] Experiment with different solvent mixtures of varying polarities. Adding a small amount of a third solvent (e.g., methanol in a dichloromethane/ethyl acetate mixture) can sometimes significantly improve separation.

  • Alternative Stationary Phases: If your compounds are very non-polar, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

  • Trituration: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can be a simple and effective purification step.[3]

Frequently Asked Questions (FAQs)

What is the most robust and common method for synthesizing 2-amino-4,6-disubstituted triazines?

The most prevalent and versatile method is the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] This approach takes advantage of the decreasing reactivity of the C-Cl bonds with each substitution, allowing for the controlled, stepwise introduction of different nucleophiles.[1][2]

The general strategy involves:

  • First Substitution: Reaction of cyanuric chloride with the first amine at a low temperature (0–5 °C).

  • Second Substitution: Addition of the second amine at room temperature.

  • Third Substitution (if applicable): Reaction with a third nucleophile at elevated temperatures.

This method's robustness comes from its predictability and the ability to isolate intermediates at each stage, allowing for a high degree of control over the final product's structure.

How does the choice of amine nucleophile affect the reaction and potential byproduct formation?

The nature of the amine nucleophile plays a critical role in the reaction's outcome.

  • Nucleophilicity: Highly nucleophilic amines will react more readily and may require lower temperatures to control the substitution. Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require higher temperatures or longer reaction times.

  • Steric Hindrance: Bulky amines can slow down the reaction rate and may require more forcing conditions for the substitution to proceed.[2] This can be advantageous in controlling the degree of substitution.

  • Solubility: The solubility of the amine and the resulting triazine derivatives in the chosen solvent is crucial. Poor solubility can lead to incomplete reactions and difficulties in purification.

What are the best practices for monitoring the progress of the reaction to minimize byproducts?

Effective reaction monitoring is key to achieving high yields of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products and byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the relative ratios of starting materials, intermediates, and products.[3]

By closely monitoring the reaction, you can quench it at the optimal time to maximize the yield of your desired 2-amino-4,6-disubstituted triazine and minimize the formation of over-reacted or unreacted byproducts.

Experimental Protocols

General Protocol for the Synthesis of a 2-Amino-4,6-disubstituted Triazine

This protocol outlines a general procedure for the sequential substitution of cyanuric chloride with two different amines.

Materials:

  • Cyanuric chloride

  • Amine 1

  • Amine 2

  • Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., THF, acetone, or dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • First Substitution:

    • Dissolve cyanuric chloride (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve Amine 1 (1.0 eq) and DIEA (1.1 eq) in the anhydrous solvent.

    • Add the solution of Amine 1 and DIEA dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Second Substitution:

    • In a separate flask, dissolve Amine 2 (1.0 eq) and DIEA (1.1 eq) in the anhydrous solvent.

    • Add the solution of Amine 2 and DIEA to the reaction mixture from the first step.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the mono-substituted intermediate is consumed as indicated by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Byproduct TypeCommon CausePrevention Strategy
Over-substitution (Tri-substituted triazine) Excess nucleophile, high reaction temperature.Use stoichiometric amounts of amine, maintain low temperatures.
Under-substitution (Mono-substituted triazine) Insufficient reaction time or temperature, poor nucleophile.Increase reaction time/temperature, use a more reactive amine.
Hydrolysis Products (e.g., Cyanuric Acid) Presence of water in the reaction.Use anhydrous solvents and an inert atmosphere.[3]
Regioisomers Use of unsymmetrical nucleophiles.Exploit steric/electronic differences, optimize solvent and temperature.[4]

Visualizations

Reaction Workflow

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Workup & Purification Cyanuric Chloride Cyanuric Chloride Mono-substituted Intermediate Mono-substituted Intermediate Cyanuric Chloride->Mono-substituted Intermediate + Amine 1 0-5 °C Di-substituted Product Di-substituted Product Mono-substituted Intermediate->Di-substituted Product + Amine 2 Room Temp Pure Product Pure Product Di-substituted Product->Pure Product Extraction, Chromatography/ Recrystallization

Caption: Sequential synthesis of 2-amino-4,6-disubstituted triazines.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check TLC/HPLC Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Yes Byproduct Formation? Byproduct Formation? Incomplete Reaction?->Byproduct Formation? No Identify Byproduct Identify Byproduct Byproduct Formation?->Identify Byproduct Yes Adjust Stoichiometry Adjust Stoichiometry Identify Byproduct->Adjust Stoichiometry Over-substitution Anhydrous Conditions Anhydrous Conditions Identify Byproduct->Anhydrous Conditions Hydrolysis Optimize Conditions Optimize Conditions Identify Byproduct->Optimize Conditions Regioisomers

Caption: A decision tree for troubleshooting low yields in triazine synthesis.

References

Sources

Validation & Comparative

1H NMR characterization of C-isopropyl vs N-isopropyl triazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1H NMR characteristics for C-isopropyl versus N-isopropyl triazines. It is designed for researchers requiring definitive structural assignment of triazine regioisomers.

Executive Summary: The Regioselectivity Challenge

In the synthesis of substituted 1,3,5-triazines—particularly via nucleophilic displacement of cyanuric chloride or alkylation of aminotriazines—distinguishing between Carbon-alkylated (C-iPr) and Nitrogen-alkylated (N-iPr) isomers is a critical analytical hurdle.

While mass spectrometry often fails to differentiate these isomers (identical


), 1H NMR spectroscopy  provides a definitive structural fingerprint. The distinction relies on three core parameters:
  • Chemical Shift (

    
    ) of the Methine Proton:  The 
    
    
    
    -proton environment differs significantly due to the electronegativity of the exocyclic nitrogen versus the ring carbon.
  • Rotameric Broadening: N-isopropyl groups often exhibit restricted rotation at room temperature, leading to line broadening or signal duplication, a phenomenon absent in C-isopropyl analogs.

  • Splitting Patterns: The multiplicity of the methine signal serves as a confirmation of the local magnetic environment.

Mechanistic Basis of Signal Differentiation

N-Isopropyl Triazines (Amino-Substituents)

When an isopropyl group is attached to an exocyclic nitrogen (e.g., alkylamino triazines like Atrazine derivatives), the nitrogen atom donates lone pair electron density into the electron-deficient triazine ring.

  • Electronic Effect: The methine proton (

    
    ) is directly attached to the electronegative nitrogen (
    
    
    
    ). This results in a significant downfield shift (deshielding).
  • Dynamic Effect (Rotamers): The

    
     bond possesses partial double-bond character due to resonance contribution from the triazine ring. This creates a high rotational energy barrier (
    
    
    
    ).
    • Consequence: At room temperature, rotation is slow on the NMR timescale. The isopropyl methyl groups may appear non-equivalent (two doublets) or broadly smeared. The methine septet is often broadened or split.

C-Isopropyl Triazines (Alkyl-Substituents)

When the isopropyl group is attached directly to the triazine ring carbon:

  • Electronic Effect: The methine proton is attached to a carbon atom (

    
    ). While the triazine ring is electron-withdrawing, it is less deshielding than a direct nitrogen attachment. The signal appears upfield  relative to the N-isomer.
    
  • Dynamic Effect: The

    
     bond allows for free rotation.
    
    • Consequence: Signals are sharp. The isopropyl methyl groups are chemically equivalent, appearing as a distinct doublet.[1] The methine appears as a clean septet.

Comparative Data Analysis

The following table summarizes the diagnostic 1H NMR signals in


 at 298 K.
Table 1: Diagnostic 1H NMR Parameters
FeatureC-Isopropyl Triazine (Ring-CH(CH3)2)N-Isopropyl Triazine (Ring-NH-CH(CH3)2)
Methine (

) Shift

2.90 -- 3.30 ppm

4.00 -- 4.40 ppm
Methine Multiplicity Sharp Septet (

Hz)
Broad Multiplet or Septet (often broadened)
Methyl (

) Shift

1.25 -- 1.35 ppm

1.15 -- 1.25 ppm
Methyl Multiplicity Sharp Doublet (6H)Doublet (6H) or Two Broad Doublets (3H each)
NH Signal NoneBroad Singlet/Doublet (

5.0 -- 8.0 ppm)
Temperature Sensitivity Negligible change in shapeHigh: Coalescence to sharp signals at

Note: Chemical shifts may vary by


 ppm depending on other substituents on the triazine ring (e.g., Cl, OMe, or other amines). However, the relative difference between C-iPr and N-iPr remains constant (

ppm).

Experimental Protocol: Self-Validating Characterization

To ensure authoritative identification, follow this step-by-step workflow. This protocol includes a "Dynamic Validation" step to rule out false negatives caused by rotameric broadening.

Step 1: Standard Acquisition
  • Solvent: Dissolve ~5-10 mg of sample in

    
      (or 
    
    
    
    if solubility is poor).
    • Tip:

      
       is preferred for observing N-H signals distinct from exchangeable protons.
      
  • Parameters: Acquire a standard 1H spectrum (minimum 16 scans, relaxation delay

    
     s).
    
Step 2: Signal Analysis[7]
  • Locate the Methine: Look for the septet (1H).

    • If

      
       ppm 
      
      
      
      Suspect C-Isomer .
    • If

      
       ppm 
      
      
      
      Suspect N-Isomer .
  • Check Line Shape:

    • Are the methyl doublets sharp?

    • Is the methine septet well-resolved?

Step 3: Dynamic Validation (Variable Temperature NMR)

Crucial for N-Isopropyl confirmation. If the signals in the aliphatic region (1.0 - 4.5 ppm) appear broad or "hump-like," perform a Variable Temperature (VT) experiment.

  • Heat sample to 50-60°C inside the probe.

  • Re-acquire 1H spectrum.

    • Result A (N-iPr): Broad signals sharpen significantly; split methyl signals coalesce into a single doublet. This confirms Restricted Rotation typical of N-amino triazines.

    • Result B (C-iPr): Minimal change in line shape (signals were already sharp).

Step 4: 2D Confirmation (Optional but Recommended)

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • C-Isomer: The Methine proton (

    
     3.0) will show a strong correlation to the Triazine Ring Carbons  (
    
    
    
    170-180 ppm).
  • N-Isomer: The Methine proton (

    
     4.2) will show correlations to the isopropyl methyls but NO  strong 3-bond correlation to the triazine ring carbons (due to the intervening Nitrogen).
    

Visual Decision Logic

The following diagram illustrates the decision tree for assigning the structure based on 1H NMR data.

NMR_Assignment Start Start: 1H NMR Spectrum (Aliphatic Region) CheckMethine Check Methine (-CH-) Shift Start->CheckMethine Upfield δ 2.9 - 3.3 ppm CheckMethine->Upfield Downfield δ 4.0 - 4.5 ppm CheckMethine->Downfield ResultC Conclusion: C-Isopropyl Triazine Upfield->ResultC Primary Indicator CheckShape Check Signal Shape (Methyls & Methine) Downfield->CheckShape Sharp Sharp Signals (Clean Septet/Doublet) CheckShape->Sharp Fast Exchange Broad Broad/Split Signals (Rotamers Present) CheckShape->Broad Slow Exchange ResultN Conclusion: N-Isopropyl Triazine Sharp->ResultN Likely VT_Test Perform VT-NMR (Heat to 50°C) Broad->VT_Test Coalescence Signals Sharpen/Coalesce VT_Test->Coalescence NoChange No Change VT_Test->NoChange Coalescence->ResultN Confirmed Rotamers NoChange->ResultC Unlikely (Re-evaluate)

Figure 1: Decision tree for distinguishing C-isopropyl and N-isopropyl triazines using 1H NMR shifts and dynamic behavior.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • National Institute of Standards and Technology (NIST). Atrazine (N-Isopropyl) Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives. Journal of Applied Pharmaceutical Science. (Provides characterization data for amino-substituted triazines). Link

  • PubChem. 2,4,6-Tripropyl-1,3,5-triazine (C-Alkyl Model) Compound Summary. National Library of Medicine. Link

  • Katritzky, A. R., et al. (1989). NMR Characterization of Synthetic Heterocycles. Magnetic Resonance in Chemistry. (General reference for heterocycle substituent effects).

Sources

Technical Deep Dive: MS/MS Characterization of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine (Formula: C₈H₁₄N₄S, MW: 198.29 Da). As a structural analog to s-triazine herbicides (closely related to a de-alkylated metabolite of Dipropetryn or an S-ethyl homolog of Ametryn), accurate detection of this compound is critical for environmental fate studies and metabolic profiling.

This document compares the two primary analytical modalities—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) —providing researchers with the mechanistic insights necessary to select the optimal workflow for trace analysis.

Part 1: Chemical Identity & Theoretical Fragmentation

Before analyzing experimental data, we must establish the structural logic that dictates fragmentation. Unlike Ametryn (which contains an S-Methyl group), this compound possesses an S-Ethyl group. This structural difference introduces a unique McLafferty rearrangement pathway absent in S-methyl analogs.

  • Compound: this compound

  • Monoisotopic Mass: 198.09 Da

  • Key Functional Groups:

    • Isopropylamino: Susceptible to alkene loss (Propene, -42 Da).

    • Ethylthio: Susceptible to alkene loss (Ethylene, -28 Da) via McLafferty rearrangement.

    • Free Amine: High proton affinity, driving sensitivity in ESI(+).

Part 2: Comparative Analysis (EI vs. ESI)

This section objectively compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

Performance Metrics Comparison
FeatureMethod A: GC-MS (EI, 70 eV)Method B: LC-MS/MS (ESI+, 5.5 kV)
Molecular Ion Stability Low: M⁺• (m/z 198) is weak (<10% relative abundance).High: [M+H]⁺ (m/z 199) is the base peak.
Structural Fingerprinting Excellent: Rich fragmentation at low mass range (m/z 40–150) allows library matching.Moderate: Requires Collision Induced Dissociation (CID) to generate diagnostic fragments.
Limit of Detection (LOD) ~10–50 pg (S/N > 10). Limited by thermal degradation of the thio-group.~1–5 pg (S/N > 10). Superior for polar metabolites.
Key Diagnostic Loss Radical Cleavage: Methyl radical loss (M-15) and Ethylene loss (M-28).Neutral Loss: Propene loss (M-42) and Ammonia loss (M-17).
Matrix Tolerance High (with proper cleanup).Moderate (susceptible to ion suppression).
Mechanistic Insight: Why the Difference?
  • EI (Hard Ionization): The 70 eV energy imparts significant internal energy, causing immediate fragmentation of the labile C-S and C-N bonds. The S-Ethyl group allows for a six-membered transition state rearrangement, ejecting ethylene (C₂H₄) and leaving a thiol radical cation.

  • ESI (Soft Ionization): The nitrogen atoms in the triazine ring and the exocyclic amine act as "proton sponges." The resulting [M+H]⁺ ion is stable.[1] Fragmentation requires secondary activation (CID), where the Isopropyl group becomes the primary leaving group via a Four-Center Elimination mechanism, expelling propene.

Part 3: Experimental Protocols

Protocol A: LC-ESI-MS/MS (Recommended for Quantitation)

Objective: High-sensitivity quantitation in biological/environmental matrices.

  • Source Parameters:

    • Ion Source: ESI Positive Mode.

    • Spray Voltage: 5500 V.

    • Temperature (TEM): 500°C (Ensures desolvation of the polar amine).

    • Curtain Gas: 30 psi.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • MRM Transitions (Quantitation):

    • Precursor: 199.1 Da ([M+H]⁺)

    • Quantifier: 157.1 Da (Loss of Propene, -42 Da).

    • Qualifier: 129.1 Da (Combined loss of Propene + Ethylene).

Protocol B: GC-EI-MS (Recommended for Identification)

Objective: Structural confirmation and impurity profiling.

  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C (Do not exceed 280°C to prevent thermal degradation of the sulfur linkage).

  • Column:

    • Phase: 5% Phenyl-methylpolysiloxane (HP-5ms or equivalent).

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • MS Acquisition:

    • Scan Range: m/z 40–250.

    • Solvent Delay: 3.5 min.

    • Threshold: 100 counts.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways observed under CID (ESI) conditions. This mechanistic map is essential for interpreting MS/MS spectra during method development.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 199 (Protonated) Frag1 Fragment A m/z 157 [M+H - C3H6]+ Parent->Frag1 Loss of Propene (-42 Da) (Isopropyl Group) Frag2 Fragment B m/z 171 [M+H - C2H4]+ Parent->Frag2 Loss of Ethylene (-28 Da) (S-Ethyl McLafferty) Frag4 Deaminated Ion m/z 182 [M+H - NH3]+ Parent->Frag4 Loss of Ammonia (-17 Da) Frag3 Core Triazine Ion m/z 129 [M+H - C3H6 - C2H4]+ Frag1->Frag3 Secondary Loss of Ethylene Frag2->Frag3 Secondary Loss of Propene

Caption: ESI-MS/MS Fragmentation Tree. The primary pathway (Blue Arrow) involves the loss of propene from the isopropyl group, forming the base peak at m/z 157. Secondary fragmentation leads to the stripped triazine core at m/z 129.

References

  • Thurman, E. M., et al. (2003). Liquid chromatography/mass spectrometry of degradation products of triazine herbicides.[2][3] Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17: Electron Ionization Spectra of s-Triazines. National Institute of Standards and Technology. Link

  • Szewczyk, R., et al. (2017).[4] Ametryn removal by Metarhizium brunneum: Biodegradation pathway proposal and metabolic background revealed.[2][4] Chemosphere.[4] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[5][6][7][8][9][10][11][12][13][14] University Science Books. (Foundational text for McLafferty rearrangement mechanisms cited in Part 2).

Sources

A Comparative Guide to FTIR Spectral Analysis of Amino and Ethylthio Functionalized Triazines in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the precise characterization of synthesized molecules is paramount. Triazine-based compounds form a significant class of heterocyclic structures that are extensively explored for their therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1] The functionalization of the triazine core with various substituents, such as amino (-NH2) and ethylthio (-S-CH2CH3) groups, is a key strategy to modulate their pharmacological properties. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly accessible analytical technique for confirming the successful incorporation of these functional groups onto the triazine scaffold.[2]

This guide provides an in-depth comparison of the FTIR spectral signatures of amino and ethylthio groups on a triazine ring, supported by experimental data and established spectroscopic principles. It is designed to serve as a practical resource for interpreting spectra and validating the chemical structures of these important pharmaceutical building blocks.

Core Principles of FTIR for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[3] These vibrations, which include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds), occur at specific frequencies that are characteristic of the types of bonds and the functional groups present.[4] An FTIR spectrum plots the intensity of absorbed or transmitted light against the wavenumber (cm⁻¹), which is proportional to the frequency of the vibration. By analyzing the position, intensity, and shape of the absorption bands in the spectrum, one can identify the functional groups within a molecule.[3]

The Vibrational Signature of the Triazine Core

Before delving into the specific functional groups, it is essential to recognize the characteristic absorption bands of the s-triazine ring itself. The triazine ring exhibits intense absorption bands typically in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹.[5] These bands are attributed to the C-N and C=N stretching vibrations within the heterocyclic ring.[6][7] The presence of these bands provides a foundational confirmation of the core triazine structure in the analyzed compound.

In-Depth Analysis of the Amino Group (-NH2) on a Triazine Core

The amino group is a common and crucial functional group in many triazine-based drug candidates. Its FTIR spectrum is characterized by several distinct and relatively strong absorption bands, making its identification straightforward.

The primary vibrations of interest for an amino group are the N-H stretching and N-H bending modes.

  • N-H Stretching: Primary amines (R-NH2) exhibit two characteristic stretching bands in the 3120-3480 cm⁻¹ region.[6][8] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands in this region is a definitive indicator of a primary amine.[8][9]

  • N-H Bending (Scissoring): A strong bending vibration, often referred to as a scissoring mode, for the N-H bonds of a primary amine occurs in the 1580-1650 cm⁻¹ range.[8] This band can sometimes overlap with the C=C aromatic stretching region, but its intensity and shape are often characteristic.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond between the triazine ring and the amino group typically appears in the 1250-1335 cm⁻¹ range for aromatic amines.[8]

For a 5-amino derivative of an asymmetric triazine, specific absorption bands have been noted at 3300, 3270, and 1350 cm⁻¹.[5]

In-Depth Analysis of the Ethylthio Group (-S-CH2CH3) on a Triazine Core

The ethylthio group, a thioether, presents a more subtle FTIR signature compared to the amino group. The key vibrational modes are associated with the C-H bonds of the ethyl group and the C-S bond.

  • C-H Stretching: The ethyl group will display characteristic aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. These are typically sharp and of medium to strong intensity.

  • C-H Bending: Bending vibrations for the CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups will appear in the 1375-1470 cm⁻¹ range.

  • C-S Stretching: The carbon-sulfur (C-S) stretching vibration is the most characteristic band for a thioether, but it is often weak and can be difficult to identify definitively. It generally appears in the 600-800 cm⁻¹ region. The weakness of this band is due to the low polarity of the C-S bond.[3] In some thio-substituted triazines, a C=S stretching band can be observed around 1142 cm⁻¹.[6]

Due to the subtlety of the C-S stretching band, confirmation of the ethylthio group often relies on the combination of observing the aliphatic C-H stretching and bending vibrations and the absence of the characteristic amino group bands.

Comparative Summary of Key Spectral Bands

Vibrational Mode Amino Group (-NH2) on Triazine Ethylthio Group (-S-CH2CH3) on Triazine Typical Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch3120 - 3480Medium to Strong
Aliphatic C-H Stretch2850 - 3000Medium to Strong
N-H Bending (Scissoring)1580 - 1650Medium to Strong
C-H Bending1375 - 1470Medium
Aromatic C-N Stretch1250 - 1335Medium to Strong
C-S Stretch600 - 800Weak to Medium

Table 1: Comparison of the characteristic FTIR absorption bands for amino and ethylthio groups on a triazine core.

Experimental Protocol for FTIR Analysis

To ensure high-quality and reproducible FTIR spectra, proper sample preparation is crucial. The two most common methods for analyzing solid organic compounds are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[10][11]

KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.[10]

  • Sample and KBr Preparation: Dry the solid sample and spectroscopic grade KBr powder in an oven to remove any residual moisture. Water has strong IR absorption bands that can interfere with the sample spectrum.

  • Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr to an agate mortar.[10] Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a clear, transparent pellet.[1]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

The rationale behind using KBr is that it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-absorbing matrix for the sample.[10]

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.[11]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe it with a solvent such as isopropanol and allow it to dry completely.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[10]

  • Applying Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample.

ATR is advantageous for its speed and ease of use, as it eliminates the need for grinding and pressing pellets.[10]

Visualizing the Structures and Workflow

cluster_amino Amino-Triazine cluster_ethylthio Ethylthio-Triazine A_N1 N A_C1 C A_N1->A_C1 A_N2 N A_C1->A_N2 A_NH2 NH₂ A_C1->A_NH2 A_C2 C A_N2->A_C2 A_N3 N A_C2->A_N3 A_R1 A_C2->A_R1 A_C3 C A_N3->A_C3 A_C3->A_N1 A_R2 A_C3->A_R2 E_N1 N E_C1 C E_N1->E_C1 E_N2 N E_C1->E_N2 E_S S E_C1->E_S E_C2 C E_N2->E_C2 E_N3 N E_C2->E_N3 E_R1 E_C2->E_R1 E_C3 C E_N3->E_C3 E_C3->E_N1 E_R2 E_C3->E_R2 E_CH2 CH₂ E_S->E_CH2 E_CH3 CH₃ E_CH2->E_CH3 cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Solid Triazine Compound grind Grind with KBr (KBr Method) start->grind place_atr Place on ATR Crystal (ATR Method) start->place_atr press Press into Pellet grind->press bg_scan Acquire Background Spectrum place_atr->bg_scan acquire_kbr Acquire Sample Spectrum press->acquire_kbr apply_pressure Apply Pressure bg_scan->apply_pressure process Process Spectrum (e.g., Baseline Correction) acquire_kbr->process acquire_atr Acquire Sample Spectrum apply_pressure->acquire_atr acquire_atr->process interpret Interpret Bands & Compare process->interpret result Confirm Functional Group interpret->result

Caption: Experimental workflow for FTIR analysis of triazine derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of functionalized triazine derivatives in drug discovery and development. The amino group provides a distinct and easily identifiable spectral signature with its characteristic N-H stretching and bending vibrations. In contrast, the ethylthio group offers a more subtle set of peaks, with the weak C-S stretch requiring careful analysis in conjunction with the more prominent aliphatic C-H bands. By understanding these key differences, researchers can confidently and efficiently verify the successful synthesis of their target compounds, accelerating the drug development pipeline. This guide serves as a foundational reference for interpreting the FTIR spectra of these two important classes of triazine derivatives.

References

  • Convenient methods for the synthesis and characterisation of various Triazines. (n.d.). International Journal of Current Research and Review.
  • The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Annals of the Romanian Society for Cell Biology.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • Study of the spectra of asymmetric triazines with growth-stimulating activity. (n.d.). E3S Web of Conferences.
  • IR: amines. (n.d.). University of Calgary.
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  • Characteristic Group Vibrations of Organic Molecules. (n.d.). Lamar University.
  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical M
  • Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR)
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  • INFRARED SPECTROSCOPY. (n.d.). St.

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A Senior Scientist's Comparative Guide to the Crystal Structure Analysis of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 1,3,5-triazines are a cornerstone of modern chemistry, with applications spanning from agrochemicals to pharmaceuticals.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, physical properties, and interaction with target proteins. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine. While a publicly deposited crystal structure for this specific molecule is not available, we will use the closely related and structurally significant triazine herbicide, Dipropetryn, as a practical case study. We will focus on the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD), contextualizing its application against complementary techniques such as Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus is to not only detail the protocols but to explain the causal reasoning behind the experimental choices, empowering researchers to make informed decisions in their own structural analysis workflows.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

For obtaining unequivocal, high-resolution structural information of a small organic molecule, SC-XRD is the most powerful and direct method available.[5][6][7][8] It provides precise data on bond lengths, bond angles, site-ordering, and the overall three-dimensional geometry of atoms within a crystal lattice.[5][9] This information is critical for understanding structure-activity relationships, designing new molecular entities, and for patent protection.

The entire SC-XRD process is a sequential workflow, where the quality of the outcome is critically dependent on the success of each preceding step.

Workflow for SC-XRD Analysis

SC_XRD_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification of Target Compound Growth Crystal Growth Synthesis->Growth High Purity Sample Selection Crystal Selection & Mounting Growth->Selection Diffraction-Quality Crystals Data_Collection X-ray Data Collection (Diffractometer) Selection->Data_Collection Processing Data Processing (Integration & Scaling) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Final Report (CIF File) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

The Causality Behind Experimental Choices
  • Crystal Growth: The Foundation of Success: The most challenging step in SC-XRD is often growing a suitable single crystal.[10] The goal is to produce a well-ordered, defect-free crystal between 30 and 300 microns in size.[5][9] The process must be slow and deliberate; rapid precipitation leads to polycrystalline powder or amorphous solids, which are unsuitable for this technique. The choice of solvent is critical; an ideal solvent is one in which the compound has moderate solubility, allowing for slow saturation as the solvent evaporates or as the temperature is slowly changed.

  • Crystal Mounting and Cryo-Cooling: A selected crystal is mounted on a thin fiber or loop.[5] For most organic molecules, data collection is performed under a stream of cold nitrogen gas (typically at 100 K). This is not merely to keep the sample stable. The primary reasons are to:

    • Minimize Thermal Vibration: Lowering the temperature reduces the thermal motion of atoms, resulting in a sharper, more intense diffraction pattern and higher resolution data.

    • Reduce Radiation Damage: Intense X-ray beams can damage organic crystals. Cryo-cooling significantly mitigates these effects, allowing for longer data collection times.

  • Data Collection and Processing: The mounted crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[5] These patterns consist of thousands of discrete spots, or reflections.[7] The geometry of the pattern reveals the unit cell dimensions and crystal system, while the intensity of each spot is proportional to the arrangement of electrons within the crystal. This raw data is then computationally processed (integrated and scaled) to create a final reflection file for structure solution.[7]

  • Structure Solution and Refinement: This is a purely computational step. The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is then built into this map and refined. Refinement is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor and the goodness-of-fit (GooF).

Part 2: Data Presentation and Interpretation

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the necessary information about the structure. For a hypothetical analysis of a triazine derivative like Dipropetryn, the key parameters would be summarized as follows.

Table 1: Representative Crystallographic Data for a Triazine Derivative (Note: This data is representative and based on typical values for small organic molecules.)

ParameterValueSignificance
Chemical FormulaC₁₁H₂₁N₅SDefines the elemental composition of the molecule in the crystal.
Formula Weight255.39 g/mol Molar mass of the compound.[11]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, the repeating building block of the crystal.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 15.2 Å, c = 10.1 Å, β = 98.5°The lengths and angles of the unit cell.
Volume1295 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Temperature100(2) KThe temperature at which data was collected.
Wavelength (Mo Kα)0.71073 ÅThe wavelength of the X-rays used for the experiment.
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115R-factors are a measure of the agreement between the crystallographic model and the experimental data.
Goodness-of-Fit (GooF)1.05An indicator of the quality of the refinement; values close to 1.0 are ideal.

Part 3: A Comparative Framework for Structural Analysis

While SC-XRD is definitive, it is not always feasible or may not answer all relevant questions. Other techniques are often used in a complementary fashion.

Logical Framework for Structural Characterization

Logical_Framework Start New Compound Synthesized (e.g., Triazine Derivative) NMR_Node NMR Spectroscopy Connectivity Conformation in Solution Purity Assessment Start->NMR_Node Initial Characterization PXRD_Node Powder XRD (PXRD) Crystallinity Check Phase Purity Polymorph Screening Start->PXRD_Node Solid-State Screening SC_XRD_Node Single Crystal XRD (SC-XRD) Definitive 3D Structure Absolute Stereochemistry Packing Analysis NMR_Node->SC_XRD_Node Confirm Solid-State Structure PXRD_Node->SC_XRD_Node Single Crystals Available? SC_XRD_Node->NMR_Node Correlate Solid vs. Solution & Bulk vs. Single Crystal SC_XRD_Node->PXRD_Node Correlate Solid vs. Solution & Bulk vs. Single Crystal

Caption: Integrated workflow for small molecule structural characterization.

Powder X-ray Diffraction (PXRD)

PXRD is used when single crystals are not available or for analyzing bulk material.[12] Instead of a single crystal, a finely ground powder containing thousands of microcrystallites in random orientations is used.

  • Expertise & Causality: The resulting diffraction pattern is not a series of discrete spots but a one-dimensional plot of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. It is exceptionally useful for confirming that a synthesized bulk powder is the same crystalline phase as the single crystal used for SC-XRD. It is also the primary tool for identifying different polymorphs (different crystal packings of the same molecule), which can have dramatically different physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about a molecule's structure in solution.[13][14] It is a cornerstone technique for organic chemists to confirm the covalent connectivity of a synthesized molecule.

  • Expertise & Causality: Unlike XRD, which maps atomic positions in a static, solid-state lattice, NMR probes the local electronic environment of specific nuclei (e.g., ¹H, ¹³C). For a molecule like this compound, NMR would be used to confirm the presence and connectivity of the ethyl, isopropyl, and amine groups. Advanced NMR experiments (like NOESY) can provide information about through-space distances, revealing the molecule's preferred conformation in solution. This is a crucial point of comparison: the conformation observed in a crystal structure is influenced by crystal packing forces and may differ from the conformation(s) present in solution, which is often more biologically relevant.

Comparative Summary

Table 2: Comparison of Key Structural Analysis Techniques

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)NMR Spectroscopy
Sample Requirement Single, high-quality crystal (0.03-0.3 mm).[5][9]Microcrystalline powder.Soluble sample in a deuterated solvent.[13]
Information Obtained Absolute 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.Crystalline "fingerprint," phase identification, polymorphism, unit cell parameters.[12]Atomic connectivity, solution-state conformation, dynamic processes, purity.[14]
Primary Application Definitive structure elucidation of new compounds.[6]Quality control, polymorph screening, analysis of bulk materials.[15]Routine confirmation of molecular identity and structure in solution.
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[10]Does not provide a full atomic structure; peak overlap can be an issue.Provides an average structure in solution; cannot determine crystal packing.[14]

Part 4: Conclusion

The structural analysis of this compound, or any novel molecule, is not a task for a single technique but rather an integrated analytical strategy. Single-Crystal X-ray Diffraction stands as the ultimate arbiter for determining the solid-state structure with atomic precision, providing an invaluable foundation for understanding molecular properties. However, this definitive picture must be contextualized with data from other methods. PXRD validates the bulk sample's crystalline form, ensuring the single crystal is representative, while NMR spectroscopy offers a crucial window into the molecule's structure and behavior in the more biologically relevant solution state. By expertly applying and comparing these techniques, researchers can build a comprehensive and robust understanding of a molecule's chemical identity and function.

Part 5: Detailed Experimental Protocols

Protocol 1: Growing Diffraction-Quality Single Crystals (Slow Evaporation)
  • Preparation: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystallization.

  • Solvent Screening: In small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane, and mixtures thereof). Identify a solvent or solvent system in which the compound is sparingly soluble.

  • Crystallization Setup: Dissolve the compound in the chosen solvent by gentle warming to create a near-saturated solution. Filter the solution through a syringe filter into a clean, small beaker or vial.

  • Slow Evaporation: Cover the vial with parafilm and poke 1-3 very small holes in it with a needle.[10] This is critical to slow the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated cupboard) at a constant temperature.

  • Monitoring: Check for crystal growth over several days to weeks. Do not disturb the vial. The best crystals often grow slowly.[10]

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, leaving them coated in a small amount of mother liquor to prevent them from drying out and cracking.

Protocol 2: Single-Crystal X-ray Data Collection and Refinement
  • Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges.[10] Mount the crystal onto a cryo-loop.

  • Centering: Mount the loop on the goniometer head of the diffractometer. Center the crystal in the crosshairs of the video microscope to ensure it remains within the X-ray beam during rotation.[9]

  • Cooling: Cool the crystal to the data collection temperature (typically 100 K) using a cryo-stream.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, the instrument software will calculate an optimal strategy to collect a complete, redundant dataset, measuring as many unique reflections as possible.

  • Data Collection: Execute the data collection run. This can take from a few hours to a full day.

  • Data Processing: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images and scale the data, correcting for experimental factors.

  • Structure Solution & Refinement: Import the processed data into a structure determination software package (e.g., Olex2, SHELX).

    • Solve the structure using direct methods or dual-space algorithms to locate the heavy atoms.

    • Perform iterative cycles of least-squares refinement to improve the model. Locate lighter atoms (N, C) from the difference Fourier map. Hydrogen atoms are typically placed in calculated positions.

    • Refine the model anisotropically (allowing atoms to vibrate differently in different directions).

  • Validation: Check the final model for consistency and quality using validation tools like PLATON/checkCIF. Generate the final crystallographic report (CIF).

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • de Souza, M. C. B. V., et al. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tahir, M. N., et al. (2015, April 3). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. Retrieved from [Link]

  • Creative Biostructure. (2024, September 3). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

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  • Mochida, T. (2024, November 20). Single Crystal X-ray Structure Analysis. IntechOpen. Retrieved from [Link]

  • NIST. Dipropetryn. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Cowtan, K. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Kamal, A., et al. (2018). Molecular structure investigations in the light of X-ray crystallography combined with Hirshfeld and DFT calculations. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. Dipropetryn. PubChem Compound Database. Retrieved from [Link]

  • Kroke, E., et al. (2002). Tri-s-triazine derivatives. Part I. From trichloro-tri-s-triazine to graphitic C3N4 structures. New Journal of Chemistry. Retrieved from [Link]

  • Abdel-fattah, H. A., et al. (2022, July 7). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives. ACS Omega. Retrieved from [Link]

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  • BuyersGuideChem. 2-Amino-4-(ethylthio)-6-methyl-1,3,5-triazine suppliers and producers. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of Alkylthio-1,3,5-Triazin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of alkylthio-1,3,5-triazin-2-amines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors influencing their absorption maxima (λmax). In the absence of extensive direct experimental data for this specific class of compounds, this guide offers a comparative framework, drawing parallels with structurally related analogs and leveraging theoretical principles to predict and understand their spectroscopic behavior.

Introduction: The Significance of 1,3,5-Triazines in Medicinal Chemistry

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to readily modify the triazine ring at its three positions allows for the fine-tuning of its physicochemical and pharmacological properties.[1] The introduction of an amino group at the C2 position and an alkylthio group at the C4 or C6 position creates a unique electronic environment, the understanding of which is crucial for the rational design of novel therapeutics and functional materials. UV-Vis spectroscopy serves as a fundamental tool for characterizing these molecules, providing insights into their electronic transitions and conjugation.

Fundamental Principles of UV-Vis Absorption in Triazine Derivatives

The UV-Vis absorption of 1,3,5-triazine and its derivatives arises from electronic transitions, primarily π → π* and n → π* transitions. The triazine ring itself exhibits absorption in the UV region.[2] The position and intensity of these absorption bands are highly sensitive to the nature of the substituents attached to the ring.

The introduction of auxochromes, such as amino (-NH₂) and alkylthio (-SR) groups, which possess non-bonding electrons, typically leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions. This is due to the extension of the conjugated system through the delocalization of the lone pair of electrons from the heteroatoms (N and S) into the π-system of the triazine ring.

Comparative Analysis of UV-Vis Absorption Maxima

Table 1: Comparison of UV-Vis Absorption Maxima of Selected Triazine Derivatives and Related Compounds

Compound ClassRepresentative StructureTypical λmax (nm)SolventReference(s)
2,4,6-Triamino-1,3,5-triazine (Melamine)Melamine~236Water[1]
2,4-Diamino-6-phenyl-1,3,5-triazineDAPT~320Not specified[3]
Substituted 2,4,6-Triphenyl-1,3,5-triazinesVaried> 400CH₂Cl₂[4]
5,6-Diphenyl-[5][6][7]triazin-3-ylamine-345Chloroform[6]

From the available data on related compounds, we can make the following informed postulations regarding alkylthio-1,3,5-triazin-2-amines:

  • Influence of the Amino Group: The presence of the amino group at the C2 position is expected to cause a significant bathochromic shift compared to the unsubstituted 1,3,5-triazine ring.

  • Influence of the Alkylthio Group: The sulfur atom of the alkylthio group, being less electronegative and more polarizable than oxygen or nitrogen, is also a strong auxochrome. Its lone pair of electrons can effectively participate in resonance with the triazine ring, leading to a further red shift of the absorption maximum. The extent of this shift will be influenced by the nature of the alkyl group.

  • Combined Effect: The combination of both an amino and an alkylthio group on the triazine ring is anticipated to result in absorption maxima extending into the near-UV or even the visible region, depending on the specific substitution pattern and the solvent used.

The following diagram illustrates the key structural features influencing the UV-Vis absorption of the target compounds.

G cluster_0 Alkylthio-1,3,5-triazin-2-amine Core Structure cluster_1 Influencing Factors Triazine Ring Triazine Ring Amino Group (-NH2) Amino Group (-NH2) Triazine Ring->Amino Group (-NH2) Auxochromic Effect (Bathochromic Shift) Alkylthio Group (-SR) Alkylthio Group (-SR) Triazine Ring->Alkylthio Group (-SR) Auxochromic Effect (Bathochromic Shift) Electronic Transitions (π -> π, n -> π) Electronic Transitions (π -> π, n -> π) Electronic Transitions (π -> π, n -> π)->Triazine Ring Solvent Polarity Solvent Polarity Solvent Polarity->Triazine Ring Other Substituents Other Substituents Other Substituents->Triazine Ring G A Sample Preparation (Dissolve in appropriate solvent) B Spectrophotometer Setup (Set wavelength range) A->B 1 C Baseline Correction (Using pure solvent as blank) B->C 2 D Sample Measurement (Record absorbance spectrum) C->D 3 E Data Analysis (Identify λmax) D->E 4

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion and Future Perspectives

The UV-Vis absorption characteristics of alkylthio-1,3,5-triazin-2-amines are of significant interest for their application in medicinal chemistry and materials science. While direct and comprehensive experimental data remains to be systematically compiled, a comparative analysis based on structurally related compounds and fundamental spectroscopic principles provides a valuable predictive framework. The amino and alkylthio substituents are expected to act as strong auxochromes, leading to absorption maxima in the near-UV to visible range.

Future research should focus on the systematic synthesis and spectroscopic characterization of a diverse library of alkylthio-1,3,5-triazin-2-amines to establish a definitive structure-property relationship. Such studies will not only provide crucial data for this important class of compounds but also enable the development of more accurate predictive models for the rational design of novel triazine-based molecules with tailored photophysical properties.

References

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Safety Operating Guide

Operational Disposal Guide: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Objective: This guide defines the operational procedures for the disposal of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine . As a researcher, you must recognize that this compound belongs to the S-triazine family (structurally analogous to metabolites of Dipropetryn).

Critical Hazards:

  • Environmental Persistence: The 1,3,5-triazine ring is thermally stable and resistant to hydrolysis, posing a significant risk of groundwater contamination if leached.

  • Sulfur Content (Ethylthio group): Incineration without proper scrubbing releases Sulfur Dioxide (

    
    ). Improper mixing with strong oxidizers can generate heat and sulfur oxides.
    
  • Aquatic Toxicity: Like its parent herbicides, this amine-derivative is classified as acutely toxic to aquatic life.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Functional Groups Aminotriazine (Base), Thioether (S-Ethyl), Isopropyl (Alkyl)
Waste Class Non-Halogenated Organic / High Nitrogen / Sulfur-Bearing
Primary Hazard Aquatic Toxicity (Acute/Chronic); Eye/Skin Irritant
Solubility Low water solubility; Soluble in polar organic solvents (ACN, MeOH)

Personal Protective Equipment (PPE) Matrix

Rationale: Triazine derivatives are readily absorbed through the skin. The ethylthio moiety adds a lipophilic character that enhances dermal permeation compared to chloro-triazines.

PPE ItemSpecificationScientific Rationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner) Thio-ethers can permeate standard latex. Nitrile (min 0.11mm) provides splash protection; Silver Shield/Laminate provides permeation resistance >4 hours.
Respiratory P100 / OV Cartridge Required if handling powders or heating liquids. The thio-group can release mercaptan-like odors or SOx upon degradation.
Eye Protection Chemical Splash Goggles Amines are basic and can cause irreversible corneal damage upon contact.
Body Tyvek® Lab Coat (Closed Front) Prevents particulate accumulation on street clothes, reducing take-home exposure risk.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Hypochlorites (Bleach) in the waste stream. While bleach is used for surface decontamination (controlled oxidation), mixing bulk quantities in a waste drum can generate excessive heat and toxic sulfoxides/sulfones.

Segregation Logic
  • Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).

  • Stream B: Toxic Solids (if in powder form).

  • Do Not Mix With: Acid waste (protonation of the amine increases solubility and leaching risk).

Disposal Workflows

Decision Logic (Visualization)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Trace Trace Contamination (Wipes/Glassware) StateCheck->Trace SegregateLiq Segregate into: Non-Halogenated Organics (Label: Sulfur Containing) Liquid->SegregateLiq PackSolid Double Bag (LDPE) Place in Poly Drum Solid->PackSolid Decon Decon Step: 10% Bleach (Oxidation) then Water Rinse Trace->Decon IncinerateLiq Disposal Method: High-Temp Incineration (Rotary Kiln >1000°C) SegregateLiq->IncinerateLiq IncinerateSolid Disposal Method: Incineration PackSolid->IncinerateSolid Trash Dispose as Solid Chemical Waste Decon->Trash

Figure 1: Decision tree for waste segregation based on physical state. Note the specific requirement for high-temperature incineration due to the thermal stability of the triazine ring.

Detailed Protocols
Protocol A: Liquid Waste (Solutions/Mother Liquors)

Context: Used for HPLC effluents or synthesis supernatants containing the triazine.

  • pH Check: Ensure the waste solution is neutral to slightly basic (pH 7-9). Acidic conditions increase the solubility of the amine, making it more mobile if a spill occurs.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal containers if the solution is acidic (corrosion risk).

  • Labeling:

    • Primary Constituent: [Solvent Name, e.g., Acetonitrile].

    • Contaminant: this compound (

    • Hazard Tags: Toxic, Flammable (if solvent based).

    • Specific Note: "CONTAINS ORGANIC SULFUR - REQUIRES SCRUBBER."

  • Handover: Transfer to EHS for Rotary Kiln Incineration . The facility must be capable of handling SOx and NOx emissions.[1]

Protocol B: Solid Waste (Pure Compound/Spill Cleanup)

Context: Expired reagents or spill cleanup materials.

  • Containment: Place the solid material into a clear LDPE bag (minimum 4 mil thickness).

  • Double Containment: Seal the first bag and place it into a second bag or a wide-mouth HDPE jar.

  • Spill Cleanup (if applicable):

    • Do not dry sweep (dust hazard).

    • Cover spill with a wet absorbent pad (propylene glycol or water) to suppress dust.

    • Scoop into the container.

  • Disposal: Mark as "Toxic Solid, Organic, n.o.s. (Triazine Derivative)."[2][3]

Protocol C: Decontamination of Glassware

Context: Cleaning reaction flasks to prevent cross-contamination.

  • Rinse 1: Rinse with Acetone or Methanol to solubilize the organic residue. Collect this as Liquid Waste .

  • Oxidation Step: Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes.

    • Mechanism:[4][5][6][7] The hypochlorite oxidizes the ethylthio group (

      
      ) to the sulfoxide (
      
      
      
      ) or sulfone, and eventually disrupts the ring integrity, reducing toxicity and odor.
  • Rinse 2: Rinse with copious water.[8][9]

  • Verification: No characteristic "sulfur/mercaptan" odor should remain.

Regulatory & Compliance Context

  • RCRA (USA): While this specific isomer is likely not P-listed or U-listed by specific CAS, it must be characterized by the generator. Due to aquatic toxicity, it often triggers state-level "Hazardous Waste" designations.

  • EPA Guidelines: The EPA recommends incineration for s-triazine derivatives (like Atrazine/Simazine) to ensure destruction of the heterocyclic ring.

  • Sewer Disposal: STRICTLY PROHIBITED. Triazines are notorious for passing through municipal water treatment plants unchanged, leading to environmental accumulation.

References

  • U.S. Environmental Protection Agency (EPA). (2012).[10] Disposal of S-Triazine Derivatives and Pesticide Waste. EPA Archives.

  • PubChem. (n.d.). Compound Summary: Dipropetryn (Structural Analog).

  • European Chemicals Agency (ECHA). (n.d.).

  • Sigma-Aldrich. (2023).[9] Safety Data Sheet: Triazine Herbicides and Metabolites.

Sources

Personal protective equipment for handling 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Compound Identity: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine Chemical Class: S-Alkylthio-1,3,5-triazine (Triazine Herbicide Metabolite/Analog) Physical State Assumption: Crystalline Solid / Powder

This guide addresses the handling of a specific alkylthio-triazine intermediate. While a specific Safety Data Sheet (SDS) for this exact structure is rare in public repositories, its safety profile is derived from the well-characterized S-triazine class (e.g., Ametryn, Dipropetryn).

Critical Scientist Insight: The presence of the Ethylthio (-S-Et) group introduces two specific operational challenges often overlooked in standard protocols:

  • Olfactory Fatigue & Nuisance: Thio-ethers possess a potent, garlic-like odor with a low detection threshold. Handling outside a fume hood will contaminate the laboratory atmosphere, even if toxicity limits are not exceeded.

  • Oxidative Instability: The sulfur moiety is susceptible to oxidation (to sulfoxides/sulfones). Decontamination agents must be selected to avoid generating more toxic oxidized byproducts in situ.

Hazard Profile (Class-Based)
Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Dust control is paramount. The amine group is basic; the thio group is lipophilic. This combination facilitates dermal penetration.
Sensitization Skin Sensitizer (Category 1)Repeated exposure may cause allergic contact dermatitis. Double-gloving is mandatory.
STOT - SE Category 3 (Respiratory)Inhalation of dust causes upper respiratory tract irritation.

The Barrier Strategy: Personal Protective Equipment (PPE)[1]

Do not rely on "standard lab PPE." The lipophilicity of the isopropyl and ethylthio groups requires specific barrier materials.

A. Respiratory Protection

Requirement: Combination Vapor/Particulate Protection.

  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (In Hood): None required if sash is at working height.

  • PPE (Outside Hood / Weighing):

    • Minimum: Half-face respirator with P100 (HEPA) cartridges.

    • Recommended: OV/P100 Combo Cartridge (Organic Vapor + P100).

    • Reasoning: While the P100 stops the dust, the OV layer adsorbs the mercaptan-like odors associated with trace hydrolysis of the ethylthio group, preventing olfactory distraction and nausea.

B. Dermal Protection (Glove Selection)

Material: Nitrile (High Grade) or Laminate. Latex is forbidden.

  • Technique: Double-gloving is the standard for thio-triazines.

    • Inner Glove: 4 mil Nitrile (Disposable).[1]

    • Outer Glove: 5-8 mil Nitrile (Extended Cuff).

  • Breakthrough Logic: S-triazines are solids, but if dissolved in organic solvents (DCM, DMSO), permeation rates accelerate. If handling solutions, use Silver Shield (Laminate) gloves under outer nitrile gloves.

C. Ocular Protection[2][3][4]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Safety glasses with side shields are insufficient for fine powders that can drift around the lens.

PPE Decision Logic (Visualization)

The following decision tree dictates the required PPE based on the physical state and operational scale.

PPE_Decision_Tree Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quant Quantity? Solid->Quant P3 PPE Level 3: Laminate (Silver Shield) under Nitrile + Goggles Solution->P3 High Permeation Risk Small < 100 mg Quant->Small Large > 100 mg Quant->Large P1 PPE Level 1: Nitrile (Double) + Goggles (In Fume Hood) Small->P1 P2 PPE Level 2: Nitrile + Sleeve Covers + OV/P100 Respirator (If outside hood) Large->P2

Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to respiratory protection for larger solid quantities due to dust potential.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Triazine powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Containment: Weigh inside a dedicated balance enclosure or a fume hood. If weighing on an open bench is unavoidable, use a powder containment hood (HEPA filtered).

  • Solvent Addition: Add solvent slowly down the side of the vessel. The heat of solution is generally low, but rapid addition can loft dust.

B. Decontamination & Cleaning

The "Bleach Warning": Do NOT use high-concentration bleach (Sodium Hypochlorite) directly on large piles of thio-triazines.

  • Chemistry: Strong oxidizers can convert the ethylthio group into sulfoxides (odorless but soluble) or cleave the sulfur, potentially releasing SOx gases if acidic.

  • Correct Protocol:

    • Wipe 1: 70% Ethanol/Water (Physical removal).

    • Wipe 2: Dilute surfactant (Soap/Water) to remove lipophilic residues.

    • Wipe 3: Water rinse.[2][3][4][5][6][7][8]

    • Disposal: All wipes go into Solid Hazardous Waste (Sulfur-Containing) .

C. Waste Disposal[2][4][5]
  • Segregation: Do not mix with "General Organic Waste" if your facility separates Halogenated/Sulfur waste.

  • Labeling: Explicitly label as "Contains Organic Sulfur (Ethylthio-triazine)." This is crucial for the incineration facility to manage SOx scrubber loads.

Emergency Response

Exposure Scenarios
ScenarioImmediate ActionMedical Context
Skin Contact Wash with soap and water for 15 min.[4][5][8] Do not use ethanol (enhances absorption).Monitor for delayed sensitization (redness/itching 24-48h later).
Eye Contact Flush for 15 min. Lift eyelids.Alkaline nature of amines can cause corneal damage; ophthalmology consult recommended.
Spill (Solid) Do not sweep. Use wet-wiping or a HEPA vacuum.Dry sweeping lofts dust and spreads the "garlic" odor.
Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, Double Nitrile, N95/P100) Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop up towels + solid. Wipe surface with soapy water. Contain->Clean Waste 5. Disposal Seal in bag -> Haz Waste Bin Clean->Waste

Figure 2: Step-by-step response for solid spills. The "Damp Cover" technique is critical to suppress dust and odor.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2256 (Ametryn - Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Sym-Triazines. Retrieved from [Link]

  • U.S. EPA (2021). Triazines: Human Health Risk Assessment. Retrieved from [Link]

(Note: Due to the specific nature of the requested chemical, safety data is extrapolated from the closest structural analogs [Ametryn/Dipropetryn] and functional group analysis [Alkylthio-Triazines] as per standard industrial hygiene practices for non-monographed intermediates.)

Sources

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4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine
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4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

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